molecular formula C4H5N3 B090159 2-Aminopyrimidine CAS No. 109-12-6

2-Aminopyrimidine

Número de catálogo: B090159
Número CAS: 109-12-6
Peso molecular: 95.10 g/mol
Clave InChI: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminopyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a key structural component for developing novel therapeutic agents across multiple disease areas. In cancer research, this core structure is integral to the mechanism of several FDA-approved receptor tyrosine kinase inhibitors, such as Imatinib and Pazopanib, which target angiogenic and proliferative pathways . Recent studies highlight its application in designing potent enzyme inhibitors; for instance, this compound derivatives have been identified as highly active β-glucuronidase inhibitors, with one compound showing an IC50 of 2.8 µM, significantly surpassing the standard inhibitor . This underscores its value in investigating conditions like colon cancer and urinary tract infections linked to enzyme overexpression. The scaffold's utility extends to infectious disease research, where specific derivatives exhibit excellent antiplasmodial activity against Plasmodium falciparum (IC50 = 0.04–0.14 µM) and moderate antitrypanosomal activity, providing leads for new antiparasitic agents . Furthermore, 2-aminopyrimidines are being explored in neuroscience, as they can be engineered to possess high affinity and selectivity for central nervous system receptors like the human histamine H3 receptor, making them valuable tools for researching sleep disorders, Alzheimer's disease, and schizophrenia . The molecule's ability to participate in hydrogen bonding and interact with diverse biological targets makes it a highly versatile and valuable building block for hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-12-6
Record name 2-Aminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-aminopyrimidine (B69317), a foundational molecule in medicinal chemistry and materials science. Understanding its three-dimensional arrangement, intermolecular interactions, and solid-state behavior is critical for the rational design of novel pharmaceuticals and functional organic materials. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and its structure is characterized by distinct hydrogen-bonded dimeric pairs.[1]

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₄H₅N₃
Formula Weight95.11
Crystal SystemOrthorhombic
Space GroupPcab
a (Å)5.709 (2)
b (Å)10.917 (2)
c (Å)15.103 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)941.4
Z8
Calculated Density (g/cm³)1.342

Data sourced from Scheinbeim & Schempp (1976).[1]

Table 2: Selected Bond Distances and Angles

The molecular geometry reveals significant electronic conjugation, particularly evidenced by the short amino-nitrogen to ring-carbon bond distance.[1]

Bond/AngleLength (Å) / Angle (°)
N(2)-C(2)1.342 (2)
N(2)...N(3)ⁱ3.073 (2)
H'(N2)-N(2)...N(3)ⁱ8.4 (9)

Symmetry code: (i) -x, -y, -z. Data sourced from Scheinbeim & Schempp (1976).[1]

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is dominated by hydrogen bonding.[2][3][4] Molecules form centrosymmetrically related dimer-like pairs through N-H···N hydrogen bonds.[1] Specifically, the exocyclic amino group acts as a hydrogen bond donor to one of the ring nitrogen atoms of an adjacent molecule.[1][4] These dimeric units are then further connected by a second, distinct hydrogen bond, creating bridges between the dimers.[1] This intricate network of non-covalent interactions is a key factor in the stability and properties of the crystalline solid.[5][6]

Experimental Protocols

The determination of the crystal structure of this compound and its co-crystals involves a standardized workflow, from material preparation to data analysis.

Crystallization
  • Sublimation (for pure this compound): Suitable single crystals of this compound can be grown by sublimation at room temperature. The commercial powder is placed in a flask connected to a vacuum pump. Over several hours, colorless prismatic crystals deposit on the upper walls of the flask.[1]

  • Slow Evaporation (for co-crystals): This is a common method for obtaining co-crystals.[5]

    • A 1:1 molar ratio of this compound and a co-former (e.g., pimelic acid) are dissolved in a suitable solvent, such as ethanol.[5]

    • The solutions are mixed and stirred at room temperature.[5]

    • The resulting solution is filtered and left undisturbed in a place where the solvent can slowly evaporate.[5]

    • Nucleation and crystal growth occur over a period of days to weeks.[5]

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal (e.g., dimensions of ~0.25 x 0.25 x 0.3 mm) is selected and mounted on a goniometer head.[1] To prevent sublimation, the crystal may be sealed in a glass capillary.[1]

  • Diffractometer Setup: Data is collected on a four-circle diffractometer (e.g., Bruker Kappa APEXII) using a monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å).[1][5]

  • Unit Cell Determination: The unit cell dimensions and crystal system are determined from initial diffraction images.[1]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans) while exposing it to the X-ray beam.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction intensities are processed, corrected for various factors (e.g., absorption), and merged to produce a unique set of reflections.

  • Structure Solution: The crystal structure is solved using direct methods (e.g., with software like SHELXTL).[7] This initial step provides a preliminary model of the atomic positions.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms can often be located from a difference Fourier map and refined isotropically.[8] The refinement process continues until the model converges and key quality indicators (e.g., R-factors) are minimized.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for crystal structure determination.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis start Start Material (this compound Powder) crystallization Crystallization (Sublimation or Slow Evaporation) start->crystallization selection Single Crystal Selection crystallization->selection mounting Mount Crystal on Diffractometer selection->mounting unit_cell Determine Unit Cell Parameters mounting->unit_cell data_acq Full Diffraction Data Acquisition unit_cell->data_acq reduction Data Reduction & Correction data_acq->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation & Analysis refinement->validation end CIF Output validation->end Final Crystal Structure

Caption: Experimental workflow for this compound crystal structure determination.

logical_relationship cluster_molecule Molecular Properties cluster_crystal Crystal Properties geometry Molecular Geometry (Bond Lengths, Angles) packing Crystal Packing geometry->packing influences h_bond Hydrogen Bond Donors/Acceptors h_bond->packing dictates unit_cell Unit Cell & Space Group packing->unit_cell defines stability Thermodynamic Stability unit_cell->stability relates to

Caption: Relationship between molecular and bulk crystal properties.

References

A Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic organic compound featuring a pyrimidine (B1678525) ring substituted with an amino group at the second position.[1] This molecule is of significant interest in medicinal chemistry and materials science, serving as a crucial building block for a wide array of functional molecules.[2] Its derivatives are known to possess diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Notably, the this compound scaffold is a core component of several approved kinase inhibitor drugs, such as Imatinib and Palbociclib, highlighting its importance in drug discovery and development.[3] This guide provides an in-depth overview of the core physical, chemical, and structural properties of this compound, along with key experimental protocols for its synthesis and analysis.

Section 1: Physical and Chemical Properties

This compound typically appears as a white, off-white, or light yellow crystalline solid or powder at room temperature. It is an aromatic heterocyclic amine with a molecular formula of C4H5N3 and a molecular weight of approximately 95.11 g/mol . The molecule's structure, featuring both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), dictates its physical properties, including its melting point and solubility.

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
Appearance White to light yellow crystalline powder/solid
Melting Point 122-127 °C
Boiling Point 158 °C @ 186 mbar (139.5 mmHg)
Density 1.129 g/cm³
pKa 3.45 @ 20 °C
Flash Point 103 °C
Vapor Pressure 0.24 mmHg

Section 2: Solubility

The solubility of this compound is influenced by its ability to form hydrogen bonds. It is moderately soluble in water and shows good solubility in polar organic solvents like ethanol, methanol, acetone, and chloroform. Conversely, it is only slightly soluble in less polar solvents such as ether and benzene (B151609) and is poorly soluble in non-polar solvents. Solubility is dependent on both temperature and the pH of the solution.

Table 2: Molar Solubility (x1) of this compound in Various Organic Solvents

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-Butanol
272.65 0.04690.02410.02110.01630.0173
277.85 0.05530.02840.02460.01910.0203
283.05 0.06530.03350.02870.02240.0238
288.25 0.07720.03960.03360.02630.0279
293.45 0.09130.04680.03930.03090.0327
298.65 0.10810.05540.04600.03620.0383
303.85 0.12810.06570.05380.04250.0448
309.05 0.15190.07810.06310.04990.0524
314.25 0.17980.09280.07390.05860.0614
319.45 0.21280.11040.08660.06880.0719
323.35 0.24110.12580.09750.07760.0811

Data adapted from a study by Liu et al. (2025), which provides solubility data in 17 different organic solvents.

Section 3: Structural Properties and Tautomerism

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pcab. A key feature of its crystal structure is the formation of centrosymmetrically related, hydrogen-bonded dimer pairs, where the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule.

In solution and in the solid state, this compound can exist in tautomeric forms due to proton transfer. The primary equilibrium is the amine-imine tautomerism, involving the migration of a proton from the exocyclic amino group to one of the endocyclic ring nitrogen atoms.

Tautomerism Tautomeric Equilibrium of this compound Amine Pyrimidin-2-amine (Amine form) Imine 1,2-Dihydro-2-iminopyrimidine (Imino form) Amine->Imine Proton Transfer

Caption: Amine-imine tautomerism in this compound.

Section 4: Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound and its derivatives.

Table 3: Key Spectroscopic Features of this compound

TechniqueKey Features and AssignmentsReferences
¹H NMR Signals for aromatic protons on the pyrimidine ring and a characteristic signal for the amino (-NH₂) protons. The chemical shifts are solvent-dependent.
¹³C NMR Resonances corresponding to the four unique carbon atoms in the molecule.
FTIR - N-H stretching vibrations (amino group): ~3450-3180 cm⁻¹ - NH₂ scissoring vibrations: ~1650 cm⁻¹ - C-N stretching: ~1330-1260 cm⁻¹
Mass Spec. Molecular ion peak (M+) corresponding to its molecular weight (95.11 m/z).

Section 5: Chemical Reactivity and Applications

This compound is a versatile precursor in organic synthesis. The presence of three nitrogen atoms—one exocyclic and two endocyclic—provides multiple sites for chemical modification and coordination.

  • Scaffold for Drug Development: It is a privileged scaffold in medicinal chemistry. Its ability to form key hydrogen bonds allows derivatives to act as hinge-binding motifs in many protein kinase inhibitors.

  • Synthesis of Fused Heterocycles: It serves as a starting material for synthesizing fused ring systems like imidazopyrimidines and triazolopyrimidines.

  • Coordination Chemistry: The nitrogen atoms can coordinate with various metal ions, forming a range of metal-organic complexes with interesting structural and magnetic properties.

Kinase_Inhibitor_Scaffold This compound as a Kinase Inhibitor Scaffold Scaffold This compound Core Derivatization Chemical Synthesis (Adds functional groups) Scaffold->Derivatization Inhibitor Kinase Inhibitor Drug (e.g., Imatinib) Derivatization->Inhibitor Kinase Target Kinase (e.g., BCR-Abl) Inhibitor->Kinase Binds to ATP pocket Block Signal Transduction Blocked Kinase->Block Inhibition leads to ATP ATP ATP->Kinase Competes with

Caption: Role of this compound as a core scaffold for kinase inhibitors.

Section 6: Synthesis and Characterization Workflow

The synthesis of this compound and its derivatives can be achieved through various methods, often involving condensation and cyclization reactions. A common approach involves the reaction of β-dicarbonyl compounds with guanidine. A modern, efficient one-pot synthesis involves the reaction of ketones, arylacetylenes, and guanidine.

Synthesis_Workflow General Synthesis & Characterization Workflow Reactants Precursors (e.g., Ketones, Guanidine) Reaction Cyclization Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purify Purification (Crystallization / Chromatography) Crude->Purify Pure Pure Product Purify->Pure Analysis Structural Characterization (NMR, MS, IR, X-Ray) Pure->Analysis

References

Spectroscopic Analysis of 2-Aminopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic organic compound and a derivative of pyrimidine. It is a key structural motif in a variety of biologically active molecules and serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its application in research and drug development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for elucidating the arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound in deuterated water (D₂O) shows distinct signals for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppmMultiplicityAssignment
8.28DoubletH4, H6
6.76TripletH5

Solvent: D₂O

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound provide insight into the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppmAssignment
163.2C2
158.5C4, C6
111.8C5

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its specific bonds and functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3456 - 3182N-H stretching (amino group)[2]
~3050C-H stretching (aromatic)
~1648N-H bending (amino group)[2]
~1580C=C and C=N stretching (ring)
~1470C=C and C=N stretching (ring)
~1217C-N stretching[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound in ethanol (B145695) exhibits distinct absorption maxima (λmax).

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
297Not explicitly foundEthanol[1]
~332Not explicitly foundEthanol[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for ¹³C NMR or D₂O for ¹H NMR) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • For ¹H NMR, the spectral width is set to encompass all proton signals, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, or to the residual solvent peak.[1]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press die.

  • Apply pressure to the die to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

  • The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer.[2]

  • A background spectrum of the empty sample compartment is first collected.

  • The KBr pellet containing the sample is then placed in the sample holder.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Multiple scans are averaged to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol).

  • From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

  • The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.[3]

  • A cuvette filled with the pure solvent is used as a reference blank.

  • The sample solution is placed in a matched quartz cuvette.

  • The spectrum is scanned over a wavelength range, typically from 200 to 400 nm.

  • The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualizations

Workflow of Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Correlation of Spectroscopic Data to Molecular Structure

Structure_Spectroscopy_Correlation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy Molecule This compound (C₄H₅N₃) H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR IR FT-IR Molecule->IR UV_Vis UV-Vis Molecule->UV_Vis NMR_Info Provides information on: - Number and type of H and C atoms - Connectivity of atoms - Electronic environment H_NMR->NMR_Info C_NMR->NMR_Info IR_Info Identifies: - Functional groups (N-H, C-N) - Aromatic C-H bonds - Ring vibrations IR->IR_Info UV_Info Reveals: - Electronic transitions (π → π*) - Conjugated systems UV_Vis->UV_Info

Caption: Correlation of spectroscopic techniques to the structural features of this compound.

References

Tautomerism in 2-Aminopyrimidine and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and novel drug candidates. The tautomeric state of the this compound core—the equilibrium between the amino and imino forms—plays a pivotal role in its physicochemical properties, molecular recognition, and ultimately, its biological function. Understanding and quantifying this tautomerism is therefore critical for rational drug design, synthesis, and the interpretation of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the tautomeric landscape of this compound, presenting quantitative data, detailed experimental protocols for analysis, and visualizations of key concepts.

Tautomeric Forms of this compound

This compound primarily exists in a tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form. The amino tautomer is generally considered the more stable and predominant species under most conditions, a characteristic shared by many 2-substituted pyridines and pyrimidines. This preference is attributed to the energetic advantage of maintaining the aromaticity of the pyrimidine (B1678525) ring.

The equilibrium can be influenced by various factors, including substitution patterns on the pyrimidine ring, the nature of the solvent, temperature, and pH.

Figure 1: Tautomeric equilibrium between the amino and imino forms of this compound.

Quantitative Analysis of Tautomerism

While extensive experimental data on the precise tautomeric equilibrium constant (Kt) for unsubstituted this compound in various solvents is limited in publicly available literature, computational studies on analogous systems, such as 2-aminopyridine, provide valuable insights. These theoretical calculations consistently show the amino form to be significantly more stable.

Computational Data on Tautomer Stability

The following table summarizes computational data for the relative energies of tautomers of 2-amino-4-methylpyridine (B118599) (2A4MP), a close derivative of this compound. These values, obtained by Density Functional Theory (DFT) calculations, illustrate the energetic preference for the amino tautomer.[1][2]

TautomerRelative Energy (kcal/mol)
Amino form (most stable) 0.00
Imino form (trans) 13.60
Imino form (cis) 16.36
Table 1: Calculated relative energies of 2-amino-4-methylpyridine tautomers in the gas phase at the B3LYP/6-311++G(d,p) level of theory.[1][2]

The substantial energy difference of 13.60 kcal/mol strongly suggests that the equilibrium lies heavily in favor of the amino tautomer.

Transition State Energies

The energy barrier for the interconversion between tautomers is also a critical parameter. Computational studies have calculated the activation energies for proton transfer in 2-amino-4-methylpyridine.

TransitionActivation Energy (kcal/mol)
Amino to Imino 44.81
Pyramidal Inversion at N 0.41
Table 2: Calculated activation energies for tautomerization and pyramidal inversion in 2-amino-4-methylpyridine.[1]

The high activation energy for the amino-to-imino proton transfer further supports the predominance of the amino form. The low barrier for pyramidal inversion at the exocyclic nitrogen indicates rapid interconversion between non-planar amino conformations.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. In the solid state, X-ray crystallography and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can distinguish between tautomers based on differences in the chemical shifts of protons and carbons. For slow exchange rates between tautomers, distinct sets of signals will be observed for each species, allowing for their direct quantification by integration. For fast exchange, an averaged spectrum is observed, and variable temperature (VT) NMR studies may be necessary to slow the exchange to the NMR timescale.

Detailed Methodology (Generalized):

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 10-20 mM.

    • Use a high-purity solvent to avoid interference from impurities.

    • If necessary, add an internal standard for quantitative analysis.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum at ambient temperature.

    • Optimize acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.

    • Identify characteristic signals for the amino and imino tautomers. For the amino form, look for the exocyclic NH2 protons and the aromatic ring protons. The imino form would exhibit an NH proton on the ring and a different set of ring proton chemical shifts.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Pay close attention to the chemical shifts of the carbons attached to the nitrogen atoms (C2, C4, C6), as these are particularly sensitive to the tautomeric state.

  • Quantitative Analysis:

    • If distinct signals for both tautomers are observed, carefully integrate well-resolved, non-overlapping peaks corresponding to each tautomer.

    • The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

  • Variable Temperature (VT) NMR (if necessary):

    • If proton exchange is fast at room temperature, leading to broadened or averaged signals, perform VT-NMR experiments at lower temperatures to slow the exchange.

    • Acquire a series of 1H NMR spectra at decreasing temperatures until the signals for the individual tautomers are resolved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The amino and imino tautomers of this compound have different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The amino form, being aromatic, typically has a higher molar absorptivity and may have a different λmax compared to the non-aromatic imino form. By analyzing the spectrum of a solution at equilibrium, the relative contributions of each tautomer can be deconvoluted.

Detailed Methodology (Generalized):

  • Reference Spectra:

    • Obtain the UV-Vis spectra of "locked" analogues where the tautomerism is prevented, if available. For example, a 2-(dimethylamino)pyrimidine would serve as a model for the amino tautomer. An N1-methyl-2-imino-1,2-dihydropyrimidine would model the imino form.

    • Alternatively, computational methods (TD-DFT) can be used to predict the theoretical spectra of each tautomer.

  • Sample Preparation:

    • Prepare a series of solutions of the this compound derivative in the solvent of interest at a known concentration, typically in the micromolar range, to ensure adherence to the Beer-Lambert law.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The observed spectrum (Aobs) is a linear combination of the spectra of the amino (Aamino) and imino (Aimino) tautomers: Aobs = χamino * Aamino + χimino * Aimino where χ is the mole fraction of each tautomer.

    • Using the reference spectra and the observed spectrum, perform a deconvolution or a multi-wavelength linear regression analysis to determine the mole fractions of each tautomer.

    • The equilibrium constant, Kt = [imino]/[amino], can then be calculated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: The amino and imino tautomers have different vibrational modes. The amino form will show characteristic N-H stretching and scissoring vibrations of a primary amine. The imino form will exhibit C=N stretching and a ring N-H stretching vibration. These differences can be observed in the FTIR spectrum.

Detailed Methodology (Generalized):

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For solution-phase analysis, use a suitable IR-transparent solvent and a liquid cell.

  • Spectral Acquisition:

    • Record the FTIR spectrum over the mid-IR range (e.g., 4000-400 cm-1).

  • Spectral Analysis:

    • Identify the key vibrational bands.

      • Amino Tautomer: Look for two N-H stretching bands in the 3500-3300 cm-1 region and an NH2 scissoring band around 1650-1600 cm-1.

      • Imino Tautomer: Look for a ring N-H stretching band (typically broad) and a C=N stretching band.

    • Comparison with computationally predicted vibrational spectra for each tautomer can aid in the assignment of experimental bands.

Visualization of Workflows and Relationships

TautomerAnalysisWorkflow cluster_compound Compound of Interest cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Analysis & Results Compound This compound or Derivative NMR NMR Spectroscopy (1H, 13C, VT) Compound->NMR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis FTIR FTIR Spectroscopy Compound->FTIR X_Ray X-Ray Crystallography (Solid State) Compound->X_Ray DFT DFT Calculations (Gas Phase & Solvated) Compound->DFT Tautomer_Ratio Tautomer Ratio (K_t) NMR->Tautomer_Ratio UV_Vis->Tautomer_Ratio FTIR->Tautomer_Ratio Structure Solid-State Structure X_Ray->Structure Energies Relative Stabilities & Activation Energies DFT->Energies Energies->Tautomer_Ratio

Figure 2: Workflow for the comprehensive analysis of this compound tautomerism.

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemical behavior, with the amino form being predominantly favored. This guide has provided a framework for understanding and investigating this phenomenon, including key quantitative data from computational studies on analogous systems and generalized experimental protocols for NMR, UV-Vis, and FTIR spectroscopy. For drug development professionals and researchers, a thorough characterization of the tautomeric landscape of novel this compound-based compounds is essential for building accurate SAR models and for understanding their interactions with biological targets. The combined application of experimental and computational methods, as outlined in this guide, provides a robust approach to achieving this goal.

References

The 2-Aminopyrimidine Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminopyrimidine (B69317) core is a quintessential privileged scaffold in the field of medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1] Its significance is underscored by its presence in several FDA-approved drugs, including anticancer agents like Imatinib and Palbociclib.[2][3] The unique chemical characteristics of the this compound moiety, such as its capacity for hydrogen bonding and dipole-dipole interactions, render it a highly versatile building block for designing molecules that can interact with a diverse array of biological targets.[1] This technical guide offers an in-depth review of the this compound scaffold, covering its synthesis, multifaceted biological activities, structure-activity relationships, and its pivotal role in the discovery of novel therapeutics.

Synthesis of this compound Scaffolds

The synthesis of this compound derivatives is well-established, with several efficient methods available to medicinal chemists. The choice of method often depends on the desired substitution pattern on the pyrimidine (B1678525) ring, allowing for extensive exploration of structure-activity relationships (SAR).

Two of the most common and effective approaches are:

  • Condensation with Guanidine (B92328): This classic method involves the condensation of β-dicarbonyl compounds, or their equivalents like chalcones, with guanidine salts (e.g., guanidine hydrochloride or carbonate) in the presence of a base.[1][4][5]

  • Nucleophilic Substitution: This versatile method uses a pre-formed pyrimidine ring, typically 2-amino-4,6-dichloropyrimidine, and involves the nucleophilic substitution of the chloro groups with various amines.[1][2][6] This reaction is often carried out under solvent-free conditions or in the presence of a base like triethylamine.[2][6]

G cluster_0 Method 1: Condensation cluster_1 Method 2: Nucleophilic Substitution A1 β-Dicarbonyl Compound A3 Base-catalyzed Condensation A1->A3 A2 Guanidine A2->A3 C Crude this compound Derivative A3->C B1 2-Amino-4,6-dichloro- pyrimidine B3 Nucleophilic Substitution B1->B3 B2 Substituted Amine B2->B3 B3->C D Purification (e.g., Recrystallization) C->D E Pure this compound Product D->E F Characterization (NMR, MS, IR) E->F

Caption: General synthetic workflow for this compound derivatives.
Data Presentation: Comparison of Synthesis Methods

The following table summarizes the general conditions for the two primary synthetic protocols.

MethodStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolvent
Protocol 1 Chalcones and Guanidine Hydrochloride/Carbonate3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol (B145695) or DMF
Protocol 2 2-Amino-4,6-dichloropyrimidine and various Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamineSolvent-free or Ethanol
[2][4][6]
Experimental Protocols

Protocol 1: Condensation of Chalcone (B49325) and Guanidine Hydrochloride [4][5]

  • Materials: Substituted Chalcone (0.01 mol), Guanidine Hydrochloride (0.01 mol), Sodium Hydroxide (catalytic amount), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the substituted chalcone and guanidine hydrochloride in ethanol.

    • Add a catalytic amount of a base such as NaOH to the mixture.

    • Reflux the mixture for 3-12 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

    • Filter the resulting precipitate, wash it thoroughly with cold water, and let it dry.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.

    • Confirm the structure using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.

Protocol 2: Nucleophilic Substitution of 2-Amino-4,6-dichloropyrimidine [2][6][7]

  • Materials: 2-Amino-4,6-dichloropyrimidine (3 mmol), desired substituted amine (3 mmol), Triethylamine (6 mmol).

  • Procedure:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine.

    • Heat the solvent-free mixture at 80-90 °C for 3 to 6 hours. The reaction should be monitored by TLC.

    • After the reaction is complete, add distilled water to the mixture to precipitate the product.

    • Filter the precipitate and wash it with water.

    • In cases where a precipitate does not form, the water can be removed under vacuum.

    • The crude product is then purified by crystallization from ethanol.

    • Characterize the final compound using EI-MS, HREI-MS, and NMR spectroscopy.

Biological Activities and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of inhibitors for various enzyme families and modulators for receptors, leading to a wide spectrum of pharmacological activities.

Kinase Inhibition

The this compound motif is a well-established hinge-binding scaffold for a multitude of protein kinase inhibitors.[8][9] It typically forms two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[10] This has led to the development of potent inhibitors for various cancers and inflammatory diseases.

G A This compound Kinase Inhibitor D Competitive Inhibition A->D Binds to B Kinase ATP Binding Pocket B->D C ATP C->D Blocked from binding E Substrate Phosphorylation Blocked D->E F Downstream Signaling Pathway Interrupted E->F G Therapeutic Effect F->G H Cell Cycle Arrest Apoptosis G->H

Caption: Mechanism of action for this compound-based kinase inhibitors.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[11][12][13][14]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective FGFR4 inhibitors based on the this compound scaffold have shown promise in treating breast cancer and hepatocellular carcinoma where FGFR4 signaling is dysregulated.[15]

  • FMS-like Tyrosine Kinase 3 (FLT3): Potent and highly selective inhibitors of FLT3 have been developed for acute myeloid leukemia (AML).[10]

  • Phosphoinositide 3-kinases (PI3K): The scaffold has been used to create potent and selective pan-PI3K and dual pan-PI3K/mTOR inhibitors.[16]

Quantitative Data: Selected this compound-Based Kinase Inhibitors

CompoundTarget(s)IC₅₀ (nM)Disease AreaReference
Compound 8e CDK9 / HDAC188.4 / 168.9Cancer (Hematological/Solid Tumors)[11]
Compound 9e FLT3 / HDAC1 / HDAC330.4 / 52.4 / 14.7Cancer (AML)[11]
Compound 17 CDK20.29Cancer[12]
Compound 22 CDK77.21Cancer[14]
Compound 2n FGFR42.6Cancer (Breast)[15]
Compound 30 FLT31.5 - 7.2Cancer (AML)[10]
GNE-493 (5) pan-PI3K / mTOR-Cancer[16]
β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with pathologies like colon cancer and urinary tract infections.[2] A series of twenty-seven this compound derivatives were synthesized and evaluated as inhibitors of this enzyme.[2][7]

Quantitative Data: β-Glucuronidase Inhibitors

CompoundIC₅₀ (µM)Note
Compound 24 2.8 ± 0.10Significantly more potent than the standard
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16Reference compound
[2][6][17]

Experimental Protocol: β-Glucuronidase Inhibition Assay [17]

  • Principle: The inhibitory activity is determined using a spectrophotometric assay that measures the formation of p-nitrophenol from the substrate p-nitrophenyl-β-D-glucuronide.

  • Procedure:

    • Prepare an assay mixture containing the β-glucuronidase enzyme, the test compound (inhibitor) at various concentrations, and a suitable buffer (e.g., phosphate (B84403) buffer).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

    • Monitor the increase in absorbance at a specific wavelength (typically 405 nm) over time, which corresponds to the formation of p-nitrophenol.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

This compound derivatives have demonstrated a broad spectrum of antimicrobial properties, with activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][5]

Experimental Protocol: Antimicrobial Screening (Cup Borer Method) [5]

  • Materials: Nutrient agar (B569324) plates, bacterial/fungal cultures (e.g., S. aureus, E. coli, A. niger), synthesized compounds, standard drugs (e.g., Amoxycillin, Griseofulvin), sterile borer.

  • Procedure:

    • Prepare agar plates and seed them uniformly with the test microorganism.

    • Use a sterile borer to create wells or "cups" in the agar.

    • Add a defined concentration (e.g., 50 µg) of the synthesized compound, dissolved in a suitable solvent like DMF, into the wells.

    • Also, prepare wells with the standard drug and the solvent alone (as a control).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented).

    • Compare the zone of inhibition of the test compounds with that of the standard drug to evaluate their antimicrobial potency.

Summary of Antimicrobial Activity Several studies report significant antibacterial activity of this compound derivatives against strains like S. aureus, B. subtilis, and E. coli.[5][18] Antifungal activity has been noted against species such as A. niger.[5] For instance, one study found a derivative (S1) to have a minimum inhibitory concentration (MIC) of 16.26 μg/ml against S. Aureus, while another (S7) was potent against A. niger with an MIC of 17.34 μg/ml.[18]

Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold allows for systematic modification at several positions to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Modification Sites cluster_1 Resulting Properties A This compound Scaffold B Chemical Modifications A->B C1 Position 4 B->C1 C2 Position 5 B->C2 C3 Position 6 B->C3 C4 2-Amino Group B->C4 D1 Potency C1->D1 Influences D2 Selectivity C1->D2 Influences D3 Pharmacokinetics (ADME) C1->D3 Influences D4 Toxicity C1->D4 Influences C2->D1 Influences C2->D2 Influences C2->D3 Influences C2->D4 Influences C3->D1 Influences C3->D2 Influences C3->D3 Influences C3->D4 Influences C4->D1 Influences C4->D2 Influences C4->D3 Influences C4->D4 Influences

References

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine (B69317) is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Understanding the electronic structure of the this compound core is fundamental to elucidating its reactivity, intermolecular interactions, and ultimately, its mechanism of action in biological systems. Theoretical and computational studies provide a powerful lens through which to investigate these properties at the atomic level, offering insights that complement experimental data and guide the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic structure of this compound. It details the computational methodologies employed, summarizes key quantitative findings in structured tables, and uses diagrams to visualize complex relationships and workflows, offering a valuable resource for researchers in chemistry and drug development.

Computational Protocols and Methodologies

The theoretical investigation of this compound's electronic structure relies on a variety of quantum chemical methods. These computational protocols allow for the optimization of molecular geometry, calculation of electronic properties, and simulation of spectroscopic data.

Core Computational Methods

Density Functional Theory (DFT): This is one of the most widely used methods for studying the electronic structure of molecules. DFT calculations are based on determining the electron density of a system to derive its energy and other properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods.[2][3]

Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles, without empirical parameters.

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[3][4] It provides a good starting point for more advanced calculations but does not fully account for electron correlation.

  • Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory, leading to more accurate geometric parameters and energies.

Basis Sets: In these calculations, atomic orbitals are represented by a set of mathematical functions called a basis set. The choice of basis set affects the accuracy of the calculation. Common basis sets used for this compound include Pople-style basis sets like 6-31G(d), 6-31++G(d,p), and 6-311++G(d,p). The inclusion of polarization functions (e.g., d) and diffuse functions (e.g., +) allows for a more flexible and accurate description of the electron distribution.

Analysis of Electronic Properties

Once the primary calculations are performed, several analytical techniques are used to interpret the electronic structure:

  • Population Analysis: This analysis distributes the total electron density among the atoms in the molecule to estimate partial atomic charges.

    • Mulliken Population Analysis: This method partitions the electron density based on the contributions of atomic orbitals to the molecular orbitals. While widely used, it is known to be sensitive to the choice of basis set.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by transforming the calculated wave function into a set of localized bonds, lone pairs, and anti-bonding orbitals. It also calculates atomic charges and analyzes donor-acceptor (hyperconjugative) interactions.

  • Frontier Molecular Orbital (FMO) Analysis: This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.

Spectroscopic Simulations

Computational methods are also employed to predict and interpret experimental spectra:

  • Vibrational Spectroscopy (FTIR and FT-Raman): Theoretical frequency calculations are performed to predict the infrared and Raman spectra. The calculated harmonic frequencies are often scaled to better match experimental results. This analysis helps in the detailed assignment of vibrational modes.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule, which can then be compared with experimental data.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which helps in interpreting the experimental UV-Vis absorption spectrum.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of this compound's electronic structure.

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_analysis Analysis & Interpretation cluster_output Output mol_structure Initial Molecular Structure method Select Method (DFT, HF, MP2) mol_structure->method basis Select Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization & Frequency Calculation basis->geom_opt nbo NBO Analysis (Charges, Interactions) geom_opt->nbo mulliken Mulliken Analysis (Atomic Charges) geom_opt->mulliken homo_lumo HOMO-LUMO Analysis (Reactivity, Gap) geom_opt->homo_lumo spectra Spectra Simulation (IR, Raman, NMR, UV-Vis) geom_opt->spectra electronic_props Electronic Properties (Energies, Dipole Moment) geom_opt->electronic_props structural_params Structural Parameters (Bond Lengths, Angles) geom_opt->structural_params comparison Comparison with Experimental Data nbo->comparison mulliken->comparison homo_lumo->comparison spectra->comparison electronic_props->comparison structural_params->comparison

Caption: General workflow for computational analysis of this compound.

Key Findings on Electronic Structure

Theoretical studies have yielded detailed quantitative data on the geometry, charge distribution, and electronic properties of this compound.

Molecular Geometry

The geometry of this compound has been optimized using various levels of theory. The calculated bond lengths and angles generally show good agreement with experimental data, validating the computational approaches. DFT (B3LYP) and MP2 methods provide results that are particularly close to experimental values.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter B3LYP/6-311++G** MP2/6-311++G**
Bond Lengths (Å)
N1-C2 1.346 1.350
C2-N3 1.346 1.350
N3-C4 1.332 1.337
C4-C5 1.401 1.402
C5-C6 1.383 1.385
C6-N1 1.332 1.337
C2-N7 (amino) 1.365 1.369
**Bond Angles (°) **
C6-N1-C2 117.8 117.6
N1-C2-N3 125.7 125.8
C2-N3-C4 117.8 117.6
N3-C4-C5 122.9 123.0
C4-C5-C6 117.2 117.1

| C5-C6-N1 | 122.9 | 123.0 |

Note: Atom numbering follows standard chemical conventions where N1 and N3 are the ring nitrogens and C2 is the carbon bonded to the amino group.

Tautomerism

Tautomerism is a critical aspect of pyrimidine (B1678525) chemistry. Theoretical calculations have been used to investigate the relative stability of different tautomers of this compound and its derivatives. For the parent this compound, the canonical amino form is consistently found to be the most stable tautomer. For related molecules like 2-amino-4-methylpyridine, the canonical amino structure is significantly more stable (by 13.60 kcal/mol) than the next most stable imino tautomer, as calculated at the B3LYP/6-311++G(d,p) level.

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of frontier molecular orbitals is essential for understanding the chemical reactivity and electronic transitions of this compound. The HOMO is typically localized over the pyrimidine ring and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrimidine ring, representing the likely region for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

G cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy HOMO HOMO (Highest Occupied MO) LUMO LUMO (Lowest Unoccupied MO) HOMO->LUMO  ΔE = E(LUMO) - E(HOMO)  (Electronic Transition) E_LUMO E(LUMO) E_HOMO E(HOMO)

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 2: Calculated Frontier Orbital Energies of this compound

Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
DFT/6-31G(d) -6.34 -0.98 5.36

| B3LYP/LANL2DZ | N/A | N/A | ~3.5 (from emission energy) |

Note: Values can vary significantly depending on the level of theory and basis set used. The values presented are illustrative examples from the literature.

Atomic Charges and Population Analysis

Mulliken and NBO population analyses provide insight into the charge distribution within the this compound molecule. These studies consistently show that the nitrogen atoms are centers of negative charge, while the hydrogen atoms and, to a lesser extent, the carbon atoms are positively charged. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 3: Calculated Mulliken Atomic Charges for this compound

Atom MP2/6-311++G** B3LYP/6-311++G**
N1 -0.749 -0.639
C2 0.449 0.287
N3 -0.749 -0.639
C4 0.301 0.231
C5 -0.279 -0.252
C6 0.301 0.231
N7 (amino) -0.758 -0.710
H (on C4) 0.177 0.160
H (on C5) 0.172 0.156
H (on C6) 0.177 0.160

| H (on N7) | 0.378 | 0.358 |

Note: The two hydrogens on the amino group are averaged. The charge distribution highlights the electronegativity of the nitrogen atoms.

The NBO analysis further clarifies the electronic structure by quantifying delocalization effects. It reveals strong hyperconjugative interactions, such as the delocalization of the lone pair electrons from the amino nitrogen (N7) into the antibonding orbitals of the pyrimidine ring. This interaction contributes to the stability of the molecule and influences its geometric and electronic properties.

G cluster_methods Computational Analyses cluster_properties Derived Electronic Properties Wavefunction Calculated Wavefunction (from DFT/HF) NBO NBO Analysis Wavefunction->NBO Mulliken Mulliken Analysis Wavefunction->Mulliken FMO FMO Analysis Wavefunction->FMO Charges Atomic Charges NBO->Charges Bonding Lewis Structure (Bonds, Lone Pairs) NBO->Bonding Interactions Hyperconjugation NBO->Interactions Mulliken->Charges Reactivity Reactivity Indices (HOMO-LUMO Gap) FMO->Reactivity

Caption: Relationship between computational analyses and derived properties.

Conclusion

Theoretical studies, predominantly employing Density Functional Theory and ab initio methods, have provided profound insights into the electronic structure of this compound. These computational investigations have successfully predicted its molecular geometry, confirmed the stability of its primary tautomeric form, and mapped its electronic landscape through frontier molecular orbital and population analyses. The calculated data on bond lengths, atomic charges, and HOMO-LUMO energies are invaluable for understanding the molecule's inherent stability, reactivity, and potential for intermolecular interactions, particularly hydrogen bonding.

For researchers in drug development, this detailed electronic information serves as a critical foundation for structure-activity relationship (SAR) studies and the rational design of new pyrimidine-based inhibitors. By understanding the electronic factors that govern molecular recognition and reactivity, scientists can more effectively design and optimize drug candidates with enhanced potency and specificity. The synergy between these computational models and experimental validation continues to be a powerful paradigm in modern medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 2-Aminopyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminopyrimidine (B69317) in a range of organic solvents. Understanding the solubility of this crucial building block is paramount for its application in medicinal chemistry, pharmaceutical synthesis, and various synthetic processes, as it directly impacts reactivity, bioavailability, and the design of purification and crystallization methods.[1][2][3]

Introduction to this compound

This compound (C4H5N3) is a heterocyclic aromatic amine existing as a white to off-white crystalline solid at room temperature.[3] Its structure, featuring a pyrimidine (B1678525) ring and an amino group, allows for a variety of intermolecular interactions, including hydrogen bonding, which significantly influences its solubility profile.[1][2] This compound serves as a key intermediate in the synthesis of pharmaceuticals, such as sulfonamide antibiotics and kinase inhibitors, as well as in the development of agrochemicals.[3]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility of this compound in several common organic solvents. It is consistently observed that solubility increases with a rise in temperature.[4][5]

Table 1: Mole Fraction Solubility (x1) of this compound in Alcohols at Various Temperatures (K) [4][5]

Temperature (K)Methanol (B129727)Ethanol (B145695)n-PropanolIsopropanol (B130326)n-ButanolIsobutanoln-PentanolIsopentanol
272.650.08890.04650.04010.02790.02980.02810.02110.0224
278.150.10630.05650.04890.03410.03620.03420.02560.0272
283.450.12610.06810.05920.04150.04370.04130.03090.0329
288.650.14880.08160.07120.05010.05250.04960.03720.0396
293.750.17490.09730.08530.06020.06280.05940.04460.0474
298.150.20010.11320.10010.07060.07320.06930.05200.0553
303.450.23680.13640.12070.08560.08820.08370.06280.0668
308.650.27610.16110.14320.10220.10470.09950.07470.0795
313.350.31210.18520.16540.11880.12140.11540.08680.0924
318.450.35820.21610.19360.13960.14220.13540.10210.1086
323.350.40350.24640.22140.16010.16270.15510.11720.1247

Table 2: Mole Fraction Solubility (x1) of this compound in Ketones and Acetonitrile at Various Temperatures (K) [4][5]

Temperature (K)Acetone (B3395972)Butanone2-PentanoneCyclopentanone (B42830)Cyclohexanone (B45756)Acetonitrile
272.650.08990.10120.05560.18990.15660.0198
278.150.10780.12090.06690.22650.18720.0241
283.450.12850.14410.08030.26910.22310.0292
288.650.15250.17120.09610.31840.26510.0352
293.750.18030.20280.11450.37530.31410.0423
298.150.20790.23390.13290.43190.36290.0494
303.450.24430.27480.15680.50410.42610.0589
308.650.28420.32010.18350.58390.49620.0699
313.350.32280.36410.20910.66120.56490.0812
318.450.37180.41980.24180.75890.65110.0959
323.350.42010.47450.27410.85490.73590.1104

Table 3: Mole Fraction Solubility (x1) of this compound in Esters at Various Temperatures (K) [4][5]

Temperature (K)Methyl Acetate (B1210297)Ethyl AcetateEthyl Formate (B1220265)
272.650.10010.10990.1198
278.150.11980.13150.1435
283.450.14290.15690.1713
288.650.17010.18670.2039
293.750.20180.22170.2421
298.150.23350.25620.2798
303.450.27450.30090.3281
308.650.31980.35080.3821
313.350.36420.39950.4349
318.450.41910.46010.5001
323.350.47320.51980.5641

At 298.15 K, the molar solubility of this compound in the tested solvents follows this descending order: cyclopentanone > cyclohexanone > ethyl formate > methanol > ethyl acetate > butanone > methyl acetate > acetone > n-propanol > ethanol > 2-pentanone > n-butanol > isobutanol > isopropanol > isopentanol > n-pentanol > acetonitrile.[4][5]

Factors Influencing Solubility

The solubility of this compound is governed by several factors, including:

  • Temperature: As demonstrated in the tables above, solubility is endothermic in these solvent systems, meaning it increases with higher temperatures.[1][4][5]

  • Solvent Polarity: this compound exhibits higher solubility in polar organic solvents like methanol and ethanol due to favorable dipole-dipole interactions.[1] Its solubility is poor in non-polar solvents.[1]

  • Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate this compound, enhancing its solubility.[1][2]

G cluster_factors Factors Influencing Solubility cluster_solubility Solubility of this compound Temperature Temperature Solubility Solubility Temperature->Solubility Increases with increasing temperature SolventPolarity Solvent Polarity SolventPolarity->Solubility Higher in polar solvents HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility Enhanced by H-bonding (donors/acceptors) G start Start prepare_solvent Prepare and weigh solvent in isothermal vessel start->prepare_solvent equilibrate_temp Equilibrate solvent temperature in thermostatic bath prepare_solvent->equilibrate_temp add_solute Add excess this compound equilibrate_temp->add_solute stir Stir to reach equilibrium (e.g., 24 hours) add_solute->stir settle Stop stirring and allow solid to settle stir->settle sample Withdraw supernatant with filtered syringe and weigh settle->sample transfer_weigh Transfer solution to beaker and determine its mass sample->transfer_weigh dry Evaporate solvent in vacuum oven transfer_weigh->dry weigh_solute Weigh dried this compound dry->weigh_solute calculate Calculate mole fraction solubility weigh_solute->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: 2-Aminopyrimidine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminopyrimidine (B69317) is a privileged heterocyclic scaffold of significant interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique chemical properties, including the presence of a reactive amino group and the pyrimidine (B1678525) ring's ability to participate in various chemical interactions like hydrogen bonding, make it an invaluable starting material for creating diverse and complex molecules.[2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives as key building blocks in the synthesis of biologically active compounds.

I. Applications in Pharmaceutical Synthesis

The this compound core is a fundamental component in a wide array of therapeutic agents due to its proven efficacy in developing antiviral, anticancer, and antimicrobial drugs.[1][3] Its incorporation into molecular designs often leads to compounds with enhanced bioavailability and target specificity.[1]

1. Anticancer Agents (Kinase Inhibitors):

This compound derivatives are prominent in the design of kinase inhibitors, a critical class of anticancer drugs.[3][4] The pyrimidine scaffold can form crucial hydrogen bonds with the hinge region of kinases.[5] Marketed anticancer drugs containing the this compound moiety include Imatinib, Palbociclib, Ribociclib, and Abemaciclib.[3]

  • VEGFR-2 Inhibitors: Substituted N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives have been synthesized and evaluated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. One promising compound, SP2, exhibited significant cytotoxic activity against HT-29 and COLO-205 cancer cell lines and inhibited VEGFR-2 kinase activity.[6]

  • Aurora Kinase Inhibitors: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, which is upregulated in many cancers. These inhibitors can reduce the levels of MYC oncoproteins.[7]

  • CDK/HDAC Dual Inhibitors: Novel this compound-based derivatives have been developed as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), showing potent anti-proliferative capacities against hematological and solid tumor cells.[8]

2. β-Glucuronidase Inhibitors:

Elevated β-glucuronidase activity is associated with various pathologies, including colon cancer and urinary tract infections.[3] this compound derivatives have been synthesized and identified as potent inhibitors of this enzyme. In one study, a series of this compound derivatives were synthesized, with some compounds showing significantly better inhibitory activity than the standard D-saccharic acid 1,4-lactone.[3][9]

3. Antimicrobial Agents:

This compound derivatives have demonstrated broad-spectrum antimicrobial properties.[2] They are used in the synthesis of compounds with activity against various microbial pathogens, contributing to the efforts to combat antimicrobial resistance.[2] Additionally, some this compound derivatives have been shown to modulate bacterial biofilm formation, a key factor in persistent infections.[10]

4. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors:

DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes.[11][12] The pyrimidine scaffold is a versatile core for the design of new DPP-IV inhibitors. Various pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been synthesized and shown to exhibit high potency and selectivity.[11]

II. Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound serves as a key intermediate in the agrochemical industry. It is a vital component in the synthesis of certain herbicides and fungicides, contributing to the development of advanced crop protection solutions.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of the efficacy of various this compound derivatives.

Table 1: β-Glucuronidase Inhibitory Activity of this compound Derivatives [3][9]

CompoundIC₅₀ (µM)
24 2.8 ± 0.10
8 72.0 ± 6.20
9 126.43 ± 6.16
22 300.25 ± 12.5
23 257.0 ± 4.18
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16

Table 2: Cytotoxic and Kinase Inhibitory Activity of VEGFR-2 Inhibitor SP2 [6]

AssayCell Line / TargetIC₅₀ (µM)
CytotoxicityHT-294.07
CytotoxicityCOLO-2054.98
Kinase InhibitionVEGFR-26.82
Cytotoxicity (Cabozantinib - Standard)HT-299.10
Cytotoxicity (Cabozantinib - Standard)COLO-20510.66
Kinase Inhibition (Cabozantinib - Standard)VEGFR-20.045

Table 3: CDK9/HDAC1 Inhibitory Activity of Compound 8e [8]

TargetIC₅₀ (nM)
CDK988.4
HDAC1168.9

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of this compound and its derivatives.

Protocol 1: General Synthesis of this compound Derivatives from β-Dicarbonyl Compounds and Guanidine[4][5][14]

This protocol describes a classical and versatile method for the synthesis of the this compound core.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone (B45752), ethyl acetoacetate) (0.01 mol)

  • Guanidine (B92328) derivative (e.g., guanidine hydrochloride) (0.01 mol)

  • Base (e.g., NaOH, KOH, Sodium Carbonate)

  • Solvent (e.g., Ethanol (B145695), Water)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl) for neutralization (if needed)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound (0.01 mol) and the guanidine derivative (0.01 mol) in a suitable solvent (e.g., 10 mL of 95% ethanol).

  • Slowly add a catalytic amount of a base (e.g., 10 mL of a 40% aqueous potassium hydroxide (B78521) solution) to the mixture with constant stirring.[14]

  • Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.[14]

  • If necessary, neutralize the mixture with dilute HCl.

  • Filter the resulting precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.[14]

Protocol 2: Synthesis of this compound Derivatives via Nucleophilic Substitution[3][14]

This method is particularly useful for synthesizing substituted 2-aminopyrimidines starting from a di-halogenated precursor.

Materials:

Equipment:

  • Reaction vial or flask

  • Heating apparatus (e.g., heating block, oil bath) at 80-90 °C

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • TLC plates and developing chamber

Procedure:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.[3][14]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, add distilled water to the mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • In cases where a precipitate does not form with the addition of water, the water can be removed under vacuum.

  • The crude product can be purified by crystallization from ethanol.[3]

Protocol 3: Ultrasound-Assisted Synthesis of 2-Amino-4,6-dimethylpyrimidine[15]

This protocol presents a green chemistry approach to the synthesis of 2-aminopyrimidines.

Materials:

  • Guanidine hydrochloride (0.052 mol)

  • Acetylacetone (Pentane-2,4-dione) (0.052 mol)

  • Sodium Carbonate (Na₂CO₃) (0.052 mol)

  • Water (15 mL)

  • Ethanol for recrystallization

Equipment:

  • Ultrasonic bath or probe sonicator

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath preheated to 60°C

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the reaction mixture.

  • Place the reaction vessel in a preheated water bath at 60°C.

  • Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate. Filter the product using a Büchner funnel and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from ethanol.[15]

Visualizations

The following diagrams illustrate key synthetic pathways and workflows described in this document.

G cluster_0 Protocol 1: Synthesis from β-Dicarbonyls β-Dicarbonyl β-Dicarbonyl Reaction Mixture Reaction Mixture β-Dicarbonyl->Reaction Mixture Guanidine Guanidine Guanidine->Reaction Mixture Base/Solvent Base/Solvent Base/Solvent->Reaction Mixture Reflux (3-12h) Reflux (3-12h) Reaction Mixture->Reflux (3-12h) Workup Workup Reflux (3-12h)->Workup This compound Derivative This compound Derivative Workup->this compound Derivative

Caption: Workflow for the synthesis of 2-aminopyrimidines from β-dicarbonyl compounds.

G cluster_1 Protocol 2: Nucleophilic Substitution Workflow 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Heating (80-90°C, 3-6h) Heating (80-90°C, 3-6h) 2-Amino-4,6-dichloropyrimidine->Heating (80-90°C, 3-6h) Substituted Amine Substituted Amine Substituted Amine->Heating (80-90°C, 3-6h) Triethylamine Triethylamine Triethylamine->Heating (80-90°C, 3-6h) Precipitation Precipitation Heating (80-90°C, 3-6h)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Purification Purification Filtration & Washing->Purification Substituted this compound Substituted this compound Purification->Substituted this compound

Caption: Experimental workflow for nucleophilic substitution on 2-amino-4,6-dichloropyrimidine.

G cluster_2 Kinase Inhibition Signaling Pathway 2-AP Derivative 2-AP Derivative Kinase (e.g., VEGFR-2) Kinase (e.g., VEGFR-2) 2-AP Derivative->Kinase (e.g., VEGFR-2) Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., VEGFR-2)->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase (e.g., VEGFR-2) Substrate Protein Substrate Protein Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Angiogenesis Cell Proliferation/Angiogenesis Downstream Signaling->Cell Proliferation/Angiogenesis

Caption: Simplified signaling pathway of kinase inhibition by this compound derivatives.

References

Application of 2-Aminopyrimidine in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent ability to engage in multiple hydrogen bonding interactions as both a donor and acceptor, coupled with its structural resemblance to purine (B94841) and pyrimidine (B1678525) bases in nucleic acids, makes it a versatile building block for the design of a diverse array of therapeutic agents. This document provides detailed application notes and protocols for the synthesis of several classes of pharmaceuticals derived from this compound, including kinase inhibitors, antibacterial agents, cholesterol-lowering drugs, and β-glucuronidase inhibitors.

I. Synthesis of Kinase Inhibitors: The Case of Imatinib

The this compound core is a cornerstone in the development of numerous kinase inhibitors, a class of targeted cancer therapeutics. Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, exemplifies the successful application of this scaffold.

Signaling Pathway

Imatinib functions by competitively inhibiting the ATP-binding site of the Bcr-Abl fusion protein, which is constitutively active in chronic myeloid leukemia (CML).[1][2][3] This inhibition blocks the phosphorylation of downstream substrates, thereby arresting the signaling cascade that leads to uncontrolled cell proliferation and survival.[1][2]

Imatinib_Pathway BCR_ABL Bcr-Abl Tyrosine Kinase Substrate Substrate Protein BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->Inhibition Inhibition->BCR_ABL Inhibits ATP Binding

Figure 1: Imatinib Signaling Pathway Inhibition.
Experimental Workflow for Imatinib Synthesis

The synthesis of Imatinib involves a multi-step process culminating in the coupling of the this compound core with other key fragments. A common synthetic strategy is outlined below.

Imatinib_Workflow cluster_0 Synthesis of Pyrimidine Intermediate cluster_1 Assembly of Imatinib start1 3-acetylpyridine (B27631) enaminone Enaminone formation start1->enaminone pyrimidine 4-(pyridin-3-yl)pyrimidin-2-amine enaminone->pyrimidine guanidine (B92328) Guanidine derivative guanidine->pyrimidine nitrophenyl N-(2-Methyl-5-nitrophenyl) derivative pyrimidine->nitrophenyl N-arylation reduction Reduction of nitro group nitrophenyl->reduction coupling Amide coupling reduction->coupling imatinib Imatinib coupling->imatinib

Figure 2: General Synthetic Workflow for Imatinib.
Data Presentation

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1 3-acetylpyridine, N,N-dimethylformamide diethyl acetal (B89532)--Reflux-High
2 Enaminone, N-(2-methyl-5-nitrophenyl)guanidinium hydrochlorideBase---Good
3 N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineCopper catalyst---82
4 Nitro compoundN₂H₄·H₂O/FeCl₃/CWater--Good
5 Amino compound, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chlorideBaseIsopropyl alcohol--~90
Overall -----19.5 - 46.2

Table 1: Summary of reaction conditions and yields for the synthesis of Imatinib and its intermediates.

Experimental Protocol: Synthesis of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Key Intermediate)
  • Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. A mixture of 3-acetylpyridine and N,N-dimethylformamide diethyl acetal is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagent is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. The enaminone from Step 1 is reacted with N-(2-methyl-5-nitrophenyl)guanidinium hydrochloride in the presence of a suitable base. The reaction mixture is heated, and upon completion, the product is isolated by filtration and purified by recrystallization.

  • Step 3: Reduction of the Nitro Group. The nitro-substituted pyrimidine derivative is suspended in water. Ferric chloride and activated carbon are added, followed by the slow addition of hydrazine (B178648) hydrate. The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the desired amino intermediate.

II. Synthesis of HMG-CoA Reductase Inhibitors: The Case of Rosuvastatin

The this compound scaffold is also integral to the structure of Rosuvastatin, a potent inhibitor of HMG-CoA reductase used to lower cholesterol levels.

Signaling Pathway

Rosuvastatin acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.

Rosuvastatin_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_R LDL Receptor Expression Cholesterol->LDL_R Downregulates LDL_C Blood LDL Cholesterol LDL_R->LDL_C Increases Clearance Rosuvastatin Rosuvastatin Rosuvastatin->Inhibition Inhibition->HMG_CoA_Reductase Inhibits

Figure 3: Rosuvastatin Mechanism of Action.
Experimental Workflow for Rosuvastatin Intermediate Synthesis

The synthesis of the pyrimidine core of Rosuvastatin is a key part of its total synthesis. The pyrimidine moiety is typically constructed and then coupled with the chiral side chain.

Rosuvastatin_Workflow cluster_0 Pyrimidine Core Synthesis cluster_1 Rosuvastatin Assembly start_ros Substituted Guanidine pyrimidine_core Rosuvastatin Pyrimidine Intermediate start_ros->pyrimidine_core dicarbonyl Dicarbonyl Compound dicarbonyl->pyrimidine_core coupling_ros Coupling Reaction (e.g., Wittig, Julia) pyrimidine_core->coupling_ros side_chain Chiral Side Chain side_chain->coupling_ros deprotection Deprotection & Hydrolysis coupling_ros->deprotection rosuvastatin Rosuvastatin deprotection->rosuvastatin

Figure 4: Synthetic Workflow for Rosuvastatin.
Data Presentation

StepReactantsReagents/CatalystSolventTemperature (°C)TimeYield (%)
Pyrimidine Core Synthesis N-methyl-N-(methylsulfonyl)guanidine, 4-(4-fluorophenyl)-6-isopropyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde-----
Wittig Condensation Pyrimidine intermediate, Phosphonium (B103445) salt of side chainBase----
Deprotection & Hydrolysis Coupled productAcid, then Base----
Overall -----32.2

Table 2: Summary of key steps in Rosuvastatin synthesis.

Experimental Protocol: General Synthesis of the Rosuvastatin Pyrimidine Core

A common approach involves the condensation of a substituted guanidine with a suitable dicarbonyl compound to form the this compound ring. This is then further functionalized to introduce the necessary substituents for coupling with the side chain. The synthesis of the key intermediate, [4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methanol, is a critical step. This alcohol is then converted to a phosphonium salt for the Wittig reaction with the chiral side-chain aldehyde.

III. Synthesis of Antibacterial Agents: The Case of Sulfadiazine (B1682646)

This compound is a crucial precursor in the synthesis of sulfadiazine, a sulfonamide antibiotic.

Signaling Pathway

Sulfadiazine inhibits bacterial growth by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, while humans obtain it from their diet, making this pathway an excellent target for selective toxicity.

Sulfadiazine_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acid & Protein Synthesis Folic_Acid->Nucleic_Acids Sulfadiazine Sulfadiazine Sulfadiazine->Inhibition Inhibition->DHPS Competitively Inhibits

Figure 5: Sulfadiazine Mechanism of Action.
Experimental Workflow for Sulfadiazine Synthesis

The synthesis of sulfadiazine involves the reaction of this compound with a sulfonyl chloride derivative.

Sulfadiazine_Workflow start_sulfa Acetanilide (B955) chlorosulfonation Chlorosulfonation start_sulfa->chlorosulfonation sulfonyl_chloride 4-acetylaminobenzenesulfonyl chloride chlorosulfonation->sulfonyl_chloride condensation Condensation sulfonyl_chloride->condensation two_aminopyrimidine This compound two_aminopyrimidine->condensation hydrolysis Hydrolysis condensation->hydrolysis sulfadiazine Sulfadiazine hydrolysis->sulfadiazine

Figure 6: Synthetic Workflow for Sulfadiazine.
Data Presentation

StepReactantsReagentsSolventYield (%)
1 AcetanilideChlorosulfonic acid--
2 4-acetylaminobenzenesulfonyl chloride, this compoundPyridineAnhydrous Pyridine-
3 Acetanilide derivativeNaOHWater-
Overall ---Good

Table 3: General overview of Sulfadiazine synthesis.

Experimental Protocol: Synthesis of Sulfadiazine
  • Step 1: Preparation of 4-acetylaminobenzenesulfonyl chloride. Acetanilide is reacted with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride.

  • Step 2: Condensation with this compound. 4-acetylaminobenzenesulfonyl chloride is reacted with this compound in a suitable solvent like anhydrous pyridine.

  • Step 3: Hydrolysis. The resulting acetanilide derivative is hydrolyzed using a solution of sodium hydroxide (B78521) to yield sulfadiazine. The product is then precipitated by acidification.

IV. Synthesis of β-Glucuronidase Inhibitors

Recent research has identified this compound derivatives as potent inhibitors of β-glucuronidase, an enzyme implicated in various diseases, including cancer.

Data Presentation

A series of 27 this compound derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity.

CompoundR group on phenyl ringYield (%)IC₅₀ (µM)
1 H-NA
2 2-OCH₃-NA
3 3-OCH₃-NA
4 4-OCH₃84NA
5 2,5-di-OCH₃85NA
6 3-OCH₃, 4-CH₃-NA
7 5-Cl, 2,4-di-OCH₃85NA
8 4-n-butoxy-72.0 ± 6.20
9 4-n-octoxy-126.43 ± 6.16
15 Benzyl88NA
17 2,3-di-CH₃81NA
20 2,4-di-CH₃80NA
23 3-Br81257.0 ± 4.18
24 4-Br-2.8 ± 0.10
Standard D-saccharic acid 1,4-lactone-45.75 ± 2.16

Table 4: Synthetic yields and β-glucuronidase inhibitory activity of selected this compound derivatives. (NA = Not Active)

Experimental Workflow for β-Glucuronidase Inhibitors

Beta_Glucuronidase_Inhibitor_Workflow start_inhibitor 2-amino-4,6-dichloropyrimidine (B145751) heating Solvent-free heating (80-90 °C) start_inhibitor->heating amine Substituted Amine amine->heating triethylamine (B128534) Triethylamine triethylamine->heating workup Work-up and Crystallization heating->workup product This compound Derivative workup->product

Figure 7: Synthesis of this compound β-Glucuronidase Inhibitors.
Experimental Protocol: General Synthesis of this compound Derivatives as β-Glucuronidase Inhibitors

  • A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) is heated under solvent-free conditions at 80-90 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and distilled water is added to precipitate the product.

  • The precipitate is filtered, washed with water, and purified by crystallization from ethanol.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the discovery and development of new pharmaceutical agents. The synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of pharmacological properties, leading to potent and selective drugs targeting a wide range of diseases. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and evaluation of this compound-based pharmaceuticals.

References

Protocol for N-Arylation of 2-Aminopyrimidine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 2-aminopyrimidine (B69317), a critical transformation in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications. The protocols focus on the widely employed Buchwald-Hartwig amination and briefly touch upon the classical Ullmann coupling, offering researchers a comprehensive guide to constructing N-aryl-2-aminopyrimidine derivatives.

Application Notes

The N-arylation of this compound introduces a versatile aryl moiety, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of photophysical properties in materials science. The this compound core is a prevalent structural motif in a multitude of biologically active compounds.[1] Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination, have become the preferred route for this transformation due to their broad substrate scope, functional group tolerance, and generally high yields.[1][2][3]

Key Considerations for Successful N-Arylation:

  • Catalyst System: The choice of palladium precursor and phosphine (B1218219) ligand is crucial. For the N-arylation of this compound, palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources.[4] Electron-rich and bulky phosphine ligands, such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are often employed to facilitate the catalytic cycle and improve reaction outcomes.[1]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequently used base for this purpose.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be used, though they may require higher reaction temperatures or longer reaction times.[4]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are standard for Buchwald-Hartwig aminations to ensure a water-free reaction environment.[1][4]

  • Arylating Agent: The protocol is applicable to a range of aryl halides, with reactivity generally following the trend of I > Br > Cl. Aryl triflates can also be effective coupling partners.[5][6]

  • Inert Atmosphere: As the palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen, all reactions must be performed under an inert atmosphere of nitrogen or argon.[1][4]

Quantitative Data Summary

The following table summarizes representative data for the N-arylation of aminopyrimidine derivatives, highlighting the versatility of the Buchwald-Hartwig protocol. Yields are indicative and may vary based on the specific substrates and optimized reaction conditions.

This compound DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
4-(pyridin-3-yl)pyrimidin-2-amine2,4-DimethylbromobenzenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux8Not specified, but successful[1]
4-(pyridin-3-yl)pyrimidin-2-amine4-MethoxybromobenzenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux8Not specified, but successful[1]
4-(pyridin-3-yl)pyrimidin-2-amine2-BromonaphthalenePdCl₂(PPh₃)₂ (10)Xantphos (10)NaOtBu (3)TolueneReflux8Not specified, but successful[1]
Substituted this compoundVarious Aryl BromidesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux-27-82[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general guideline for the N-arylation of this compound with an aryl bromide. Optimization of catalyst, ligand, base, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and Xantphos (4 mol%).

  • Add sodium tert-butoxide (1.4 equiv) to the reaction vessel.

  • Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 100-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-2-aminopyrimidine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Ullmann Condensation for N-Arylation

The Ullmann reaction is a classical method for C-N bond formation, typically requiring higher temperatures and stoichiometric amounts of copper.[7][8] Modern modifications often use catalytic copper salts with ligands.[7]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • A ligand (e.g., L-proline or a diamine)

  • A base (e.g., K₂CO₃ or K₃PO₄)

  • A high-boiling polar solvent (e.g., DMF or DMSO)

General Procedure Outline:

  • Combine this compound, the aryl halide, CuI, the ligand, and the base in a reaction vessel.

  • Add the anhydrous solvent.

  • Heat the mixture under an inert atmosphere at elevated temperatures (often >120 °C).

  • Monitor the reaction until completion.

  • Perform an aqueous work-up and extraction.

  • Purify the product by chromatography or recrystallization.

Visualizing the Process

To aid in understanding the experimental and logical flow, the following diagrams have been generated.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 100-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amide_complex Ar-Pd(II)(NHR')L₂ amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR' (Product) reductive_elimination->product

References

2-Aminopyrimidine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a versatile heterocyclic ligand that has garnered significant attention in coordination chemistry. Its unique electronic and structural features, arising from the presence of both an amino group and two nitrogen atoms within the pyrimidine (B1678525) ring, allow it to coordinate with a wide variety of metal ions in monodentate, bidentate, or bridging fashions. This versatility has led to the development of a rich and diverse class of coordination complexes with applications spanning catalysis, materials science, and medicinal chemistry. This document provides detailed application notes on the use of this compound as a ligand, protocols for the synthesis and characterization of its coordination compounds, and insights into its role in drug development.

Applications of this compound Coordination Complexes

The coordination of this compound to metal centers gives rise to compounds with a wide array of interesting properties and applications.

Catalysis

This compound-based ligands have been instrumental in the development of novel catalysts for various organic transformations. For instance, iron-catalyzed [2+2+2] cycloaddition reactions between alkynenitriles and cyanamides, facilitated by a this compound-derived ligand, provide an efficient route to synthesize substituted 2-aminopyrimidines themselves.[1] Titanium complexes bearing 2-aminopyridinato ligands, structurally similar to this compound, have shown significant catalytic activity in the hydroamination of primary aminoalkenes.[2] The steric and electronic environment around the metal center, which can be fine-tuned by modifying the this compound ligand, is a critical factor in determining the catalytic reactivity.[2]

Materials Science

In the realm of materials science, this compound has been explored for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting structural topologies and properties, such as photoluminescence. For example, a series of Ag(I) coordination complexes with aminopyrimidyl ligands and dicarboxylates have been synthesized, displaying structures ranging from 2D interpenetrated sheets to 3D frameworks.[3] The coordination geometry of the metal ion and the nature of the co-ligands play a crucial role in directing the final structure of the complex.[3] Furthermore, cocrystals of this compound with boric acid have been engineered to create novel nonlinear optically (NLO) active materials, demonstrating the potential of these compounds in optical applications.[4]

Bioinorganic Chemistry and Drug Development

The structural motif of this compound is a key pharmacophore in a multitude of biologically active molecules and approved drugs, including anticancer agents like Imatinib and Palbociclib.[5][6] This has spurred significant interest in the coordination chemistry of this compound for the development of new therapeutic agents.

  • Antimicrobial and Antifungal Agents: Schiff base ligands derived from this compound, when complexed with transition metals like Cu(II) and Mn(II), have demonstrated significant antibacterial and antifungal activities.[7] The chelation of the metal ion to the ligand often enhances its biological efficacy.

  • Enzyme Inhibition: this compound derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For instance, a series of this compound derivatives have been synthesized and evaluated as β-glucuronidase inhibitors, with some compounds showing activity far superior to the standard inhibitor.[6][8][9][10] In the context of cancer therapy, novel this compound-based derivatives have been discovered as potent dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), offering a promising strategy to overcome drug resistance.[11]

  • Signaling Pathway Modulation: The dysregulation of cellular signaling pathways is a hallmark of many diseases, including cancer. This compound derivatives have been identified as small molecule inhibitors of the canonical Wnt signaling pathway, which plays a crucial role in embryonic development and adult tissue homeostasis.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its derivatives, providing a comparative overview of their biological activities and structural parameters.

Table 1: Biological Activity of this compound Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
This compound derivative 1 Wnt Signaling Pathway~10[12]
This compound derivative 2 Wnt Signaling Pathway~10[12]
This compound derivative 13 Wnt Signaling PathwayComparable to 1 and 2 [12]
This compound derivative 24 β-glucuronidase2.8 ± 0.10[6][8][9][10]
D-saccharic acid 1,4-lactone (Standard)β-glucuronidase45.75 ± 2.16[6][8][9][10]
Compound 8e (CDK/HDAC dual inhibitor)CDK90.0884[11]
Compound 8e (CDK/HDAC dual inhibitor)HDAC10.1689[11]
Compound 9e (FLT3/HDAC dual inhibitor)FLT30.0304[11]
Compound 9e (FLT3/HDAC dual inhibitor)HDAC10.0524[11]
Compound 9e (FLT3/HDAC dual inhibitor)HDAC30.0147[11]

Table 2: Selected Crystallographic Data for Metal Complexes of this compound Derivatives

ComplexSpace Groupa (Å)b (Å)c (Å)β (°)Reference
[LCuCl2]n (L=this compound)P21/m3.929(1)12.373(2)7.050(1)91.206(4)[13]
[L2CuCl2] (L=this compound)P-14.095(4)7.309(5)10.123(6)-[13]
[L'2CuBr2] (L'=2-amino-5-bromopyrimidine)P-16.074(4)7.673(3)8.887(3)100.86(5)[13]
(2-AMP)3(H3BO3)2P3221----[4]
2-AMP(H3BO3)2C2/c----[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-containing compounds are crucial for reproducible research.

Protocol 1: Synthesis of this compound Derivatives from 2-Amino-4,6-dichloropyrimidine (B145751)

This protocol describes a general method for the synthesis of this compound derivatives via nucleophilic substitution.[6][8]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (B128534) (6 mmol)

  • Distilled water

  • Ethanol

Procedure:

  • Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the solvent-free mixture at 80-90 °C for 3 to 6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • If a precipitate does not form, evaporate the water under vacuum.

  • Purify the crude product by crystallization from ethanol.

Protocol 2: Synthesis of a Schiff Base Ligand from this compound and its Metal Complexes

This protocol outlines the synthesis of a Schiff base ligand derived from this compound and its subsequent complexation with a metal ion.[7][14]

Materials:

Procedure for Schiff Base Synthesis:

  • In a round-bottom flask, dissolve 2-amino-4,6-dimethylpyrimidine (0.01 mol) and 5-nitrosalicylaldehyde (0.01 mol) in 50 mL of super dry ethanol.

  • Reflux the mixture for approximately 4 hours.

  • Monitor the reaction by TLC.

  • After cooling, the pale yellowish Schiff base ligand will precipitate. Filter, wash with ethanol, and dry.

Procedure for Metal Complex Synthesis:

  • Dissolve the synthesized Schiff base ligand in ethanol.

  • Add an ethanolic solution of the respective metal nitrate in a 2:1 (ligand:metal) molar ratio.

  • Reflux the reaction mixture for a few hours.

  • The resulting colored complex will precipitate. Filter, wash with ethanol, and dry under vacuum.

Protocol 3: Characterization of this compound Coordination Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized complexes.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H, M-N).[7][14][15]

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the ligands and their complexes in solution.[6][8][15]

  • UV-Vis Spectroscopy: To study the electronic transitions within the complexes and to propose their geometry.[14][15]

  • Mass Spectrometry (EI-MS, HREI-MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.[6][8]

  • Elemental Analysis (C, H, N): To confirm the empirical formula of the complexes.[15][16]

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.[7][14][15]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes and infer their geometry.[7][14][15]

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and coordination geometry of the metal center.[16][17][18]

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are critical for understanding complex biological pathways and experimental procedures.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulation & Translocation inhibitor This compound Derivative inhibitor->Dsh Inhibition? inhibitor->Destruction_Complex Stabilization? Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Inhibition of the Wnt signaling pathway by this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Metal Complex cluster_characterization Characterization start Starting Materials (this compound derivative, Metal Salt) reaction Reaction in Solvent (e.g., Ethanol, Reflux) start->reaction precipitation Precipitation of Complex reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Pure Metal Complex drying->product spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis, Mass Spec) product->spectroscopy analysis Analytical Techniques (Elemental Analysis, Molar Conductivity, Magnetic Susceptibility) product->analysis xray Single-Crystal X-ray Diffraction product->xray

References

High-Throughput Screening of 2-Aminopyrimidine-Based Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its inherent ability to form multiple hydrogen bonds and participate in various molecular interactions has made it a cornerstone in the design of targeted therapies, particularly as kinase inhibitors. High-throughput screening (HTS) of this compound-based compound libraries is a critical step in the early drug discovery process, enabling the rapid identification of hit compounds with therapeutic potential. This document provides detailed application notes and experimental protocols for the HTS of these libraries against key cancer-related targets and pathways.

Application Note 1: Kinase Inhibitor Screening

Therapeutic Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound core can effectively mimic the adenine (B156593) hinge-binding motif of ATP, making it an ideal scaffold for competitive kinase inhibitors. HTS campaigns targeting specific kinases or kinase families can identify potent and selective inhibitors from a this compound library.

Application Note 2: Cell-Based Phenotypic Screening

Therapeutic Rationale: Phenotypic screening assesses the effect of compounds on whole cells, providing insights into their overall biological activity without a preconceived target. Screening this compound libraries against a panel of cancer cell lines can uncover compounds that induce desired phenotypes, such as apoptosis or inhibition of cell proliferation, through various mechanisms of action.

Data Presentation: Summary of Screening Data

The following tables summarize hypothetical quantitative data from a primary high-throughput screen of a 10,000-member this compound library.

Table 1: Biochemical Kinase Inhibition HTS Data

Target KinaseAssay TypeLibrary SizeHit CriteriaHit Rate (%)Confirmed Hits
PI3KαTR-FRET10,000>50% Inhibition @ 10 µM1.235
mTORLuminescence10,000>50% Inhibition @ 10 µM0.821
MEK1Fluorescence Polarization10,000>50% Inhibition @ 10 µM0.512

Table 2: Cell-Based Antiproliferative HTS Data

Cell LineAssay TypeLibrary SizeHit CriteriaHit Rate (%)Confirmed Hits
MCF-7 (Breast Cancer)CellTiter-Glo®10,000>50% Growth Inhibition @ 10 µM2.578
A549 (Lung Cancer)MTT10,000>50% Growth Inhibition @ 10 µM1.852
U87 MG (Glioblastoma)Resazurin10,000>50% Growth Inhibition @ 10 µM1.131

Table 3: Dose-Response Data for Selected Hits

Compound IDTarget/Cell LineIC50 (µM)
AP-0012PI3Kα0.15
AP-0345mTOR0.28
AP-1101MEK10.52
AP-2567MCF-71.2
AP-4872A5492.5
AP-8821U87 MG1.8

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET for PI3Kα)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • Biotinylated PIP3 product tracer

  • Europium-labeled anti-GST antibody (or other tag-specific antibody)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA

  • This compound compound library (10 mM in DMSO)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the assay plate wells. For controls, dispense 20 nL of DMSO.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (final concentration ~1 nM) in assay buffer to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (final concentrations of ~10 µM PIP2 and ~10 µM ATP) in assay buffer to all wells.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection mix containing the biotinylated PIP3 tracer, Eu-labeled antibody, and SA-APC in stop/detection buffer (assay buffer with 10 mM EDTA).

  • Final Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to DMSO controls.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines a colorimetric MTT assay to screen for compounds that inhibit the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 384-well clear-bottom cell culture plates

  • This compound compound library (10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells/well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add 50 nL of each library compound (final concentration 10 µM) to the respective wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each compound relative to the DMSO-treated control wells.

Mandatory Visualizations

HTS_Biochemical_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification Compound_Library This compound Library (10,000 Compounds) Compound_Dispensing Acoustic Dispensing (20 nL/well) Compound_Library->Compound_Dispensing Assay_Plates 384-Well Plates Assay_Plates->Compound_Dispensing Reagents Enzyme, Substrate, ATP, Buffers Reagent_Addition Reagent Addition (Enzyme, Substrate/ATP) Reagents->Reagent_Addition Compound_Dispensing->Reagent_Addition Incubation Reaction Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., TR-FRET Reader) Incubation->Signal_Detection Data_Processing Raw Data Processing & Normalization Signal_Detection->Data_Processing Hit_Selection Hit Selection (>50% Inhibition) Data_Processing->Hit_Selection Dose_Response Dose-Response Curves (IC50 Determination) Hit_Selection->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Biochemical HTS Workflow

HTS_Cell_Based_Workflow cluster_prep Assay Preparation cluster_screening Cell-Based Screening cluster_analysis Data Analysis & Hit Confirmation Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Library This compound Library Compound_Addition Compound Addition Compound_Library->Compound_Addition Assay_Plates 384-Well Culture Plates Assay_Plates->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubation (72h) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Plate Reading Viability_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis Hit_Picking Hit Picking Data_Analysis->Hit_Picking Confirmation_Screen Confirmation Screen Hit_Picking->Confirmation_Screen IC50_Determination IC50 Determination Confirmation_Screen->IC50_Determination PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation | Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Inhibitor Inhibitor->Raf Inhibitor->MEK

Application Notes and Protocols for the Functionalization of the 2-Aminopyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine (B94841) and pyrimidine (B1678525) bases in nucleic acids and interact with a wide range of biological targets.[1] Its derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Marketed drugs such as Imatinib and Palbociclib feature this essential heterocyclic motif, highlighting its therapeutic significance.[1] The strategic functionalization of the this compound ring is crucial for the modulation of pharmacological properties and the development of novel drug candidates.

This document provides detailed application notes and experimental protocols for key methods of functionalizing the this compound ring, including classical condensation reactions, nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

Part 1: Classical Synthesis via Condensation Reactions

The most traditional and fundamental approach to constructing the this compound core involves the condensation of a 1,3-dielectrophile with guanidine (B92328). This method is robust and widely used for the initial synthesis of the ring system.

Application Note:

This method is advantageous for its use of readily available starting materials and straightforward reaction conditions. The reaction typically proceeds via a cyclocondensation mechanism. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents at the C4, C5, and C6 positions of the pyrimidine ring.

Experimental Protocol: Synthesis from β-Dicarbonyl Compounds and Guanidine

Materials:

  • β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium carbonate

  • Ethanol (B145695) or Dimethylformamide (DMF)

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve the chalcone (B49325) (or another suitable β-dicarbonyl compound) and guanidine hydrochloride in ethanol or DMF.[1]

  • Add a catalytic amount of a base such as NaOH, KOH, or sodium carbonate to the mixture.[1]

  • Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the this compound derivative.

  • Filter the solid precipitate, wash it with cold water, and allow it to dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Part 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for functionalizing pre-existing halo-substituted 2-aminopyrimidines. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of a halide with a variety of nucleophiles.

Application Note:

This strategy is particularly useful for introducing amino substituents at the C4 and C6 positions. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines is a common and efficient way to generate libraries of substituted this compound derivatives. The reaction often proceeds under solvent-free conditions, making it an environmentally friendly approach.

Experimental Protocol: Amination of 2-Amino-4,6-dichloropyrimidine

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (B128534) (6 mmol)

  • Distilled water

Procedure:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine in a reaction vessel.

  • Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash it thoroughly with water.

  • The crude product can be further purified by crystallization from ethanol.

Part 3: Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the this compound ring, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity.

Application Note:

Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent examples. The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups, while the Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of amines. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Experimental Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Materials:

  • 2-Amino-4-chloro-pyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)/water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a Schlenk flask, combine the 2-amino-4-chloro-pyrimidine derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/water solvent mixture.

  • Heat the reaction to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the desired 4-aryl-2-aminopyrimidine derivative.

Experimental Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Materials:

  • 2-Amino-4-chloro-pyrimidine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous 1,4-dioxane

  • Celite

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask, add the 2-amino-4-chloro-pyrimidine derivative, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane and the amine via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-aminopyrimidine derivative.

Part 4: Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-functionalized starting materials.

Application Note:

Palladium-catalyzed C-H functionalization allows for the introduction of aryl and olefinic groups at the C5 position of the this compound ring with high regioselectivity. This method is a powerful tool for late-stage diversification of complex molecules. More recent advances have also enabled the challenging C2-selective amination of pyrimidines.

Experimental Protocol: Palladium-Catalyzed C5-H Arylation

Materials:

  • N-(alkyl)pyrimidin-2-amine derivative (1.0 eq)

  • Aryl halide (e.g., iodobenzene) (2.0 eq)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 eq)

  • Dioxane

Procedure:

  • In a sealed tube, combine the N-(alkyl)pyrimidin-2-amine derivative, aryl halide, Pd(OAc)₂, and Ag₂CO₃.

  • Add dioxane as the solvent.

  • Heat the reaction mixture at a specified temperature (typically 80-120°C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, filter off the solid residues, and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate the C5-arylated this compound.

Note: This is a generalized protocol, and specific conditions may vary depending on the substrate.

Data Presentation: Comparison of Functionalization Methods

MethodStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolvent
Condensation Chalcones and Guanidine Hydrochloride3 - 12 hoursReflux65 - 85NaOH, KOH, or Na₂CO₃Ethanol or DMF
SNAr 2-Amino-4,6-dichloropyrimidine and Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamineSolvent-free
Suzuki-Miyaura Coupling 2-Amino-4-chloro-pyrimidine and Arylboronic acid8 - 12 hours80 - 90 °CVariablePd(PPh₃)₄ / Na₂CO₃1,4-Dioxane/water
Buchwald-Hartwig Amination 2-Amino-4-chloro-pyrimidine and Amines12 - 24 hours100 - 110 °CVariablePd₂(dba)₃/Xantphos / NaOtBu1,4-Dioxane
C5-H Arylation N-(alkyl)pyrimidin-2-amine and Aryl halideSeveral hours80 - 120 °CVariablePd(OAc)₂ / Ag₂CO₃Dioxane

Visualizations

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound Core cluster_1 Functionalization of this compound Start_Condensation β-Dicarbonyl Compound + Guanidine Condensation Cyclocondensation (Base, Reflux) Start_Condensation->Condensation Product_Core This compound Core Structure Condensation->Product_Core Start_Func Halo-2-Aminopyrimidine Product_Core->Start_Func Halogenation SNAr SNAr (Amine, Base) Start_Func->SNAr Suzuki Suzuki Coupling (Boronic Acid, Pd-cat, Base) Start_Func->Suzuki Buchwald Buchwald-Hartwig (Amine, Pd-cat, Base) Start_Func->Buchwald Product_SNAr N-Substituted This compound SNAr->Product_SNAr Product_Suzuki C-Aryl/Vinyl This compound Suzuki->Product_Suzuki Product_Buchwald N-Aryl/Alkyl This compound Buchwald->Product_Buchwald

Caption: General experimental workflow for the synthesis and functionalization of 2-aminopyrimidines.

Signaling Pathway: Kinase Inhibition

cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., CDK, AURK) ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Mechanism of action of this compound derivatives as kinase inhibitors.

Signaling Pathway: Wnt Pathway Inhibition

Wnt_Pathway cluster_wnt Canonical Wnt Signaling Wnt_Signal Wnt Ligand Frizzled Frizzled Receptor Wnt_Signal->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor This compound Derivative Inhibitor->Beta_Catenin Inhibits Pathway (Reduces β-Catenin)

Caption: Inhibition of the canonical Wnt signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 2-Aminopyrimidine in the Design of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for the design of targeted therapies. In recent years, the strategic application of the this compound scaffold in the development of covalent inhibitors has gained significant traction. By incorporating a reactive electrophilic group, or "warhead," these inhibitors can form a stable, covalent bond with a specific nucleophilic amino acid residue within the target protein, often a cysteine. This covalent modification can lead to prolonged and irreversible inhibition, offering potential advantages in terms of potency, duration of action, and the ability to overcome drug resistance.

These application notes provide an overview of the design principles, key experimental protocols, and relevant signaling pathways associated with the use of this compound in the development of covalent inhibitors, with a particular focus on Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.

Design Principles of this compound Covalent Inhibitors

The design of a this compound-based covalent inhibitor involves the integration of three key components:

  • This compound Scaffold: This core structure serves as the primary recognition element, anchoring the inhibitor within the ATP-binding pocket of the target kinase through well-defined hydrogen bonding interactions with the hinge region.

  • Linker: A flexible or rigid linker connects the scaffold to the warhead, positioning it optimally to react with the target nucleophile. The nature and length of the linker are critical for achieving the desired reactivity and selectivity.

  • Electrophilic Warhead: This reactive group is responsible for forming the covalent bond with the target amino acid. The choice of warhead influences the reactivity, selectivity, and whether the inhibition is reversible or irreversible. Common warheads targeting cysteine residues include acrylamides, vinyl sulfonamides, and α-fluoro acrylamides.[1][2][3][4][5]

The overall strategy aims to create an inhibitor that first binds non-covalently with high affinity and selectivity to the target protein, followed by the irreversible or reversible covalent bond formation that locks the inhibitor in place.

Target Focus: Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a receptor tyrosine kinase that, when aberrantly activated by its ligand, Fibroblast Growth Factor 19 (FGF19), can drive the proliferation of certain cancers, particularly hepatocellular carcinoma. A key feature of FGFR4 that makes it an attractive target for covalent inhibition is the presence of a non-catalytic cysteine residue (Cys552) in close proximity to the ATP-binding pocket. This provides a unique opportunity to design selective covalent inhibitors that spare other FGFR family members which lack this cysteine at the equivalent position.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 and its co-receptor β-Klotho initiates a downstream signaling cascade that promotes cell proliferation and survival. Key signaling pathways activated by FGFR4 include the RAS/MAPK and PI3K/AKT pathways. Covalent inhibition of FGFR4 blocks these downstream signals, leading to anti-tumor effects.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer beta-Klotho beta-Klotho beta-Klotho->FGFR4_dimer P_FGFR4 Phosphorylated FGFR4 FGFR4_dimer->P_FGFR4 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 P_FRS2 p-FRS2 FRS2->P_FRS2 Phosphorylation GRB2_SOS GRB2/SOS P_FRS2->GRB2_SOS PI3K PI3K P_FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibitor This compound Covalent Inhibitor Inhibitor->P_FGFR4 Synthesis_Workflow Start Starting Materials: - 2-Amino-4,6-dichloropyrimidine - Substituted Amine Step1 Nucleophilic Substitution: - React with substituted amine - Triethylamine (base) - Solvent-free, 80-90°C Start->Step1 Product1 Intermediate 1: Substituted This compound Step1->Product1 Step2 Suzuki Coupling: - Boronic acid/ester - Pd(OAc)₂, XantPhos - Cs₂CO₃, 100°C Product1->Step2 Product2 Intermediate 2: Arylated This compound Step2->Product2 Step3 Boc Deprotection: - TFA, DCM - Room temperature Product2->Step3 Product3 Intermediate 3: Amine-functionalized This compound Step3->Product3 Step4 Acryloylation: - Acryloyl chloride - DIEA, dry DCM, 0°C Product3->Step4 FinalProduct Final Product: This compound-based Covalent Inhibitor Step4->FinalProduct MALDI_TOF_Workflow Start Sample Preparation: - Recombinant FGFR4 - Covalent Inhibitor Step1 Incubation: - Mix FGFR4 and inhibitor - Incubate at room temperature Start->Step1 Step2 Sample Spotting: - Mix sample with MALDI matrix - Spot onto MALDI target plate - Air dry Step1->Step2 Step3 Data Acquisition: - Insert plate into MALDI-TOF MS - Acquire mass spectrum Step2->Step3 Analysis Data Analysis: - Compare mass of treated vs.  untreated FGFR4 - Mass shift indicates  covalent binding Step3->Analysis

References

Application Notes and Protocols for the Quantification of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its derivatives have shown diverse therapeutic potential, including applications as antimicrobial, anticancer, and anti-inflammatory agents. Accurate and reliable quantification of this compound is paramount for quality control in manufacturing, pharmacokinetic studies, and various research applications. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, suitable for routine analysis.Moderate sensitivity, potential for matrix interference.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds like this compound.
UV-Vis Measures light absorption at a specific wavelength.Simple, rapid, cost-effective for pure samples.Low selectivity, susceptible to interference from other UV-absorbing compounds.
Voltammetry Measures current response to a changing potential.High sensitivity, low cost, suitable for in-situ measurements.Can be affected by matrix components and electrode surface conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Application Note

Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The method separates this compound from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point is a ratio of 80:20 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound in the mobile phase (typically around 230 nm and 295 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to volume.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the test sample by accurately weighing and dissolving it in the mobile phase to achieve a concentration within the calibration range.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Quantitative Data (Representative)
ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices such as biological fluids. Due to the polar and non-volatile nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. GC-MS Conditions:

  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Derivatization and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of the derivatizing reagent and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. Analysis:

  • Inject the derivatized standard solutions to construct a calibration curve.

  • Inject the derivatized sample and quantify the this compound derivative based on its retention time and the peak area of a characteristic ion in the mass spectrum.

Quantitative Data (Representative)
ParameterValue
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

UV-Vis Spectrophotometry

Application Note

UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound in bulk drug or simple formulations where interfering substances are absent. The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax).

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).

2. Method:

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or 0.1 N HCl).

  • Determination of λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent over the UV range (200-400 nm) to determine the wavelength of maximum absorbance. This compound typically exhibits absorption maxima around 230 nm and 297 nm[1].

3. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

  • Sample Solution: Prepare the sample to a concentration that falls within the established linear range.

4. Analysis:

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data (Representative)
ParameterValue
λmax ~297 nm (in ethanol)[1]
Linearity Range 2 - 12 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) ~4000 L mol⁻¹ cm⁻¹
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (% Recovery) 99 - 101%
Precision (% RSD) < 1%

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh 2-AP Standard Standard_Dissolve Dissolve in Mobile Phase Standard->Standard_Dissolve Sample Weigh Sample Sample_Dissolve Dissolve in Mobile Phase Sample->Sample_Dissolve Dilute Prepare Calibration Standards Standard_Dissolve->Dilute Inject Inject into HPLC Sample_Dissolve->Inject Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify 2-AP in Sample Cal_Curve->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Logical Relationship of Method Validation Parameters

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of key analytical method validation parameters.

Signaling Pathway: Inhibition of Wnt Pathway by this compound Derivativesdot

Wnt_Inhibition Inhibitor This compound Derivative Destruction_Complex Destruction_Complex Inhibitor->Destruction_Complex inhibition downstream of GSK3β

References

The Versatility of 2-Aminopyrimidine in Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 2-aminopyrimidine (B69317) is proving to be a highly versatile scaffold in the development of sophisticated fluorescent probes for a myriad of applications in biological research and drug development. These probes are enabling researchers to visualize and quantify critical cellular parameters such as viscosity, pH, and metal ion concentration with high sensitivity and specificity. This report details the application of this compound-based probes in these key areas, providing comprehensive data, experimental protocols, and visual workflows to guide researchers in their use.

Application Note 1: Monitoring Cell Viability with 2,4,5-Triaminopyrimidine Probes

Introduction: The assessment of cell viability is fundamental in cell biology and drug discovery. Novel fluorescent probes derived from 2,4,5-triaminopyrimidine offer a significant advancement over conventional assays, which are often destructive and time-consuming. These blue fluorescent probes can effectively discriminate between live and dead cells.

Sensing Mechanism: These 2,4,5-triaminopyrimidine derivatives are fluorescent nucleobase analogues that exhibit environment-sensitive emission. They are believed to selectively accumulate in dead cells by interacting with double-stranded DNA (dsDNA) grooves, leading to a pronounced fluorescence signal.[1][2] This mechanism allows for clear differentiation between cell populations with compromised membrane integrity and healthy cells.

Key Advantages:

  • High Contrast: Provides a clear distinction between live and dead cells.

  • Cost-Effective Synthesis: Can be produced using efficient and economical methods.[1][2]

  • Blue Emission: Fills a need for blue markers in co-staining experiments with other common green and red fluorescent probes.[1][2]

Application Note 2: Viscosity Sensing in Live Cells

Introduction: Intracellular viscosity is a critical parameter that influences cellular processes such as protein folding and diffusion. Aberrant viscosity has been linked to various diseases. Fluorescent probes based on the this compound scaffold can be designed as "molecular rotors" to report on the micro-viscosity of their environment.

Sensing Mechanism: These probes are designed to have rotatable bonds within their structure. In low-viscosity environments, intramolecular rotation is facile, leading to non-radiative decay and low fluorescence. In high-viscosity environments, such as within the crowded cytoplasm or specific organelles, this rotation is restricted. This restriction inhibits non-radiative decay pathways and promotes fluorescence emission, resulting in a "turn-on" signal that is proportional to the viscosity.

Key Advantages:

  • High Sensitivity: Can detect subtle changes in micro-viscosity.

  • Real-Time Monitoring: Enables the dynamic tracking of viscosity changes in living cells.

  • Organelle-Specific Targeting: Can be functionalized to accumulate in specific organelles like mitochondria, allowing for compartmentalized viscosity measurements.

Application Note 3: pH Measurement in Lysosomes and Monitoring Mitophagy

Introduction: Cellular compartments, such as lysosomes, maintain a specific pH for their function. Deviations from this optimal pH can indicate cellular stress or disease. This compound-based probes can be engineered to be pH-sensitive, allowing for the measurement of pH in these acidic organelles and the monitoring of processes like mitophagy (the selective degradation of mitochondria by autophagy), which involves lysosomal fusion.

Sensing Mechanism: The design of these probes incorporates a pH-responsive moiety, often a nitrogen-containing group, attached to the this compound fluorophore. In acidic environments, such as the lysosome, this moiety is protonated. This protonation can alter the electronic properties of the fluorophore, for instance, by inhibiting a photoinduced electron transfer (PET) quenching process. This leads to a "turn-on" fluorescence response at low pH.

Key Advantages:

  • Ratiometric Potential: Dual-wavelength probes can be developed for more accurate, quantitative pH measurements.

  • High Selectivity: Can be designed to be selective for pH over other ions.

  • Live-Cell Compatibility: Low cytotoxicity allows for prolonged imaging studies.

Application Note 4: Detection of Metal Ions

Introduction: Metal ions such as iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺) are essential for many biological processes, but their dysregulation can lead to cellular damage and disease. This compound derivatives can act as chemosensors for the selective detection of these metal ions.

Sensing Mechanism: These probes incorporate a chelating group that can selectively bind to a target metal ion. Upon binding, the photophysical properties of the this compound fluorophore are altered. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"), depending on the specific design of the probe and the nature of the metal ion. For example, the binding of a paramagnetic ion like Fe³⁺ often leads to fluorescence quenching.

Key Advantages:

  • High Selectivity: Can be designed to be highly selective for a specific metal ion over other biologically relevant cations.

  • Low Detection Limits: Capable of detecting metal ions at nanomolar to micromolar concentrations.

  • Applications in Bioimaging: Can be used to visualize the distribution and changes in the concentration of metal ions in living cells.

Quantitative Data Summary

The following tables summarize the key photophysical and sensing properties of representative this compound-based fluorescent probes.

Table 1: Photophysical Properties of this compound Derivatives

Compound/Probe Nameλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Target AnalyteReference
2,4,5-Triaminopyrimidines
Compound 3d~350~450~100Not specifieddsDNA (Cell Viability)[1][2]
Viscosity Probes
NBI-VNot specified590Not specified0.011 (low viscosity) to 0.85 (high viscosity)Viscosity[3]
pH Probes
Pyrimidine-Phthalimide (PB)Not specifiedNot specifiedNot specifiedNot specifiedpH[4]
Pyrimidine-Phthalimide (NPB)Not specifiedNot specifiedNot specifiedNot specifiedpH[4]
Metal Ion Probes
PTCNot specified325Not specifiedNot specifiedFe³⁺[5]

Table 2: Sensing Performance of this compound-Based Probes

Probe NameTarget AnalyteDetection MechanismDetection Limit (LOD)Solvent/MediumReference
PTCFe³⁺Fluorescence Turn-Off1.24 µMAqueous Methanol[5]
t-BODIPY (related structure)Cu²⁺Fluorescence Quenching0.54 µMNot specified[4]
3APS (3-aminopyridine based)Al³⁺Fluorescence20 µg/LH₂O–ACN (9:1)
3APS (3-aminopyridine based)Fe³⁺Fluorescence45 µg/LH₂O–ACN (9:1)

Experimental Protocols

Protocol 1: General Synthesis of N-substituted 2-amino-4-chloro-pyrimidine Derivatives

This protocol is a general method for the synthesis of various this compound derivatives that can serve as precursors for fluorescent probes.

Materials:

Procedure:

  • To a round-bottom flask, add finely ground 2-amino-4,6-dichloropyrimidine (1 equivalent).

  • Add the desired substituted amine (1 equivalent).

  • Add triethylamine (2 equivalents) to the mixture.

  • Heat the reaction mixture at 80-90 °C under solvent-free conditions, with stirring.

  • Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate using a filtration apparatus and wash with distilled water.

  • Recrystallize the crude product from ethanol to obtain the purified N-substituted 2-amino-4-chloro-pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Live-Cell Imaging of Lysosomal pH using a pH-Sensitive Fluorescent Probe

This protocol provides a general guideline for using a "turn-on" fluorescent pH probe to visualize lysosomes in living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • pH-sensitive this compound-based fluorescent probe (e.g., a lysosome-targetable version)

  • LysoTracker™ Green (as a co-localization marker)

  • Chloroquine (B1663885) (optional, to induce lysosomal pH changes)

  • Confocal microscope with appropriate filter sets

  • 35 mm glass-bottom dishes

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM in a CO₂ incubator. For imaging, seed the cells onto 35 mm glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.

  • Probe Loading:

    • Prepare a stock solution of the pH-sensitive fluorescent probe in DMSO.

    • Dilute the probe stock solution in pre-warmed serum-free DMEM to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes in the CO₂ incubator.

  • Co-localization (Optional):

    • During the last 10-15 minutes of the probe incubation, add LysoTracker™ Green to the medium at its recommended concentration to stain the lysosomes.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Inducing pH Change (Optional):

    • To observe the probe's response to pH changes, treat the cells with a solution of chloroquine (e.g., 50 µM) in the culture medium for a specified time (e.g., 30 minutes) before or during imaging.

  • Confocal Imaging:

    • Place the glass-bottom dish on the stage of the confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Excite the cells with the appropriate laser line for the pH probe and LysoTracker™ Green, and collect the fluorescence emission in the corresponding channels.

    • Capture images of the cells, observing the localization and intensity of the fluorescent signals. An increase in fluorescence intensity of the pH-sensitive probe is expected in the acidic lysosomes.

  • Image Analysis:

    • Analyze the captured images to assess the co-localization of the pH probe with LysoTracker™ Green. The Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.

    • If studying pH changes, quantify the change in fluorescence intensity of the pH probe in the lysosomes before and after treatment with chloroquine.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_imaging Live-Cell Imaging start Starting Materials (2-amino-4,6-dichloropyrimidine + amine) reaction Solvent-free reaction with TEA (80-90°C) start->reaction workup Precipitation with water reaction->workup purification Recrystallization (Ethanol) workup->purification product Purified Probe purification->product cell_culture Cell Seeding (glass-bottom dish) product->cell_culture Use in experiment probe_loading Probe Incubation (37°C) cell_culture->probe_loading washing Wash with PBS probe_loading->washing imaging Confocal Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for the synthesis and application of a this compound fluorescent probe.

sensing_mechanism cluster_viscosity Viscosity Sensing (Molecular Rotor) cluster_ph pH Sensing (PET Mechanism) low_visc Low Viscosity rotation Intramolecular Rotation low_visc->rotation high_visc High Viscosity no_rotation Restricted Rotation high_visc->no_rotation quenched Fluorescence Quenched rotation->quenched emits Fluorescence 'Turn-On' no_rotation->emits neutral_ph Neutral pH pet Photoinduced Electron Transfer (PET) neutral_ph->pet acidic_ph Acidic pH no_pet PET Blocked acidic_ph->no_pet quenched_ph Fluorescence 'Off' pet->quenched_ph emits_ph Fluorescence 'On' no_pet->emits_ph

Caption: Sensing mechanisms for viscosity and pH probes.

signaling_pathway damaged_mito Damaged Mitochondria mitophagy Mitophagy damaged_mito->mitophagy autophagosome Autophagosome Formation mitophagy->autophagosome autolysosome Autolysosome autophagosome->autolysosome fusion lysosome Lysosome (Acidic pH) lysosome->autolysosome fusion fluorescence Fluorescence Signal lysosome->fluorescence activates probe degradation Degradation of Mitochondria autolysosome->degradation probe pH-sensitive 2-AP Probe probe->lysosome localizes to

Caption: Monitoring mitophagy with a pH-sensitive this compound probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminopyrimidine (B69317). Our aim is to help you improve yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives involve cyclization reactions. Key approaches include:

  • Condensation of Guanidine (B92328) with β-Dicarbonyl Compounds: This is a classic and widely used method where guanidine (or its salts) is reacted with a β-dicarbonyl compound like acetylacetone (B45752) or malondialdehyde derivatives.[1][2]

  • Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, involve the one-pot condensation of an aldehyde, a β-ketoester, and a guanidine source. They are valued for their efficiency and atom economy.

  • Synthesis from Substituted Pyrimidines: This approach uses a pre-existing pyrimidine (B1678525) ring with leaving groups (e.g., halogens) that can be substituted with an amino group. A common starting material is 2-amino-4,6-dichloropyrimidine (B145751), where the chlorine atoms are displaced by various amines.[1][3]

  • Green Chemistry Approaches: Modern methods utilize microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions.[4]

Q2: I'm getting a very low yield in my this compound synthesis. What are the likely causes?

A2: Low yields are a common issue and can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in guanidine salts, β-dicarbonyl compounds, or solvents can lead to side reactions and inhibit the desired transformation. Ensure the purity of your reagents before starting the reaction.[5]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can result in the incomplete consumption of the limiting reagent.[5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base or catalyst are critical. For instance, excessively high temperatures can lead to the decomposition of reactants or products.[5]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction kinetics and lower yields.

  • Reversible Reactions: Some steps in the synthesis may be reversible. The presence of byproducts, such as water, can shift the equilibrium back towards the reactants.[5]

Q3: I am observing multiple spots on my TLC plate. What are the common side products?

A3: The formation of side products is a frequent challenge. Depending on the synthetic route, common side products can include:

  • Self-condensation products of the β-dicarbonyl compound.

  • Uncyclized intermediates.

  • Over-alkylation or di-substitution products when using substituted guanidines or pyrimidines.

  • In reactions involving chalcones, Michael addition products can sometimes be observed.

  • Polymeric materials can form under harsh reaction conditions.

Careful monitoring of the reaction by TLC and optimization of reaction conditions can help minimize the formation of these byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Guanidine and β-Dicarbonyl Condensation

This is one of the most frequent issues encountered. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Verify_Reagents Verify Purity and Stoichiometry of Starting Materials Start->Verify_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent, Base) Verify_Reagents->Check_Conditions Reagents OK Optimize_Base Optimize Base (Type and Concentration) Check_Conditions->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent No Improvement End Improved Yield Optimize_Base->End Improved Optimize_Temp_Time Optimize Temperature and Reaction Time Optimize_Solvent->Optimize_Temp_Time No Improvement Optimize_Solvent->End Improved Consider_Catalyst Consider a Catalyst (e.g., Lewis Acid) Optimize_Temp_Time->Consider_Catalyst No Improvement Optimize_Temp_Time->End Improved Workup_Loss Investigate Product Loss During Work-up Consider_Catalyst->Workup_Loss No Improvement Consider_Catalyst->End Improved Workup_Loss->End Problem Identified

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Starting Materials:

    • Purity: Ensure the guanidine salt and β-dicarbonyl compound are pure. If necessary, recrystallize or distill the starting materials.

    • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but this should be determined empirically.

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is crucial. Common bases include sodium ethoxide, sodium hydroxide (B78521), potassium carbonate, and sodium methoxide. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Solvent: The reaction is often performed in polar solvents like ethanol (B145695), methanol, or DMF. The solubility of the reactants and intermediates in the chosen solvent is important. In some cases, solvent-free conditions can be advantageous.

    • Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others require heating or refluxing. Monitor for product degradation at higher temperatures.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of side products.

  • Investigate Work-up Procedure:

    • Product may be lost during extraction or filtration steps. Check the pH of the aqueous layer during extraction, as the solubility of this compound is pH-dependent.

Issue 2: Difficulty in Product Purification

Purifying the final this compound can be challenging due to the presence of unreacted starting materials, salts, and side products.

Purification Troubleshooting Workflow

PurificationTroubleshooting Start Purification Issues (e.g., multiple spots on TLC, oiling out) Recrystallization Attempt Recrystallization Start->Recrystallization Solvent_Screen Screen Different Recrystallization Solvents Recrystallization->Solvent_Screen Fails or Oiling Out End Pure Product Recrystallization->End Successful Column_Chromatography Perform Column Chromatography Solvent_Screen->Column_Chromatography No Suitable Solvent Found Solvent_Screen->End Successful Optimize_Column Optimize Stationary and Mobile Phases Column_Chromatography->Optimize_Column Poor Separation Column_Chromatography->End Successful Acid_Base_Extraction Consider Acid-Base Extraction Optimize_Column->Acid_Base_Extraction Still Impure Optimize_Column->End Successful Acid_Base_Extraction->End

Caption: A decision-making workflow for troubleshooting product purification.

Detailed Steps:

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Solvent Selection: The key is to find a solvent where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble. Common solvents for recrystallizing this compound and its derivatives include ethanol, water, or mixtures thereof.

    • Troubleshooting Oiling Out: If the product "oils out" instead of crystallizing, try using a larger volume of solvent, a slower cooling rate, or adding a co-solvent in which the compound is less soluble.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a good alternative.

    • Stationary Phase: Silica (B1680970) gel is commonly used. For highly polar compounds, alumina (B75360) or reverse-phase silica may be more suitable.

    • Mobile Phase: A gradient of ethyl acetate (B1210297) and hexanes is a common starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be an effective purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be basified (e.g., with NaOH) and the pure product extracted with an organic solvent.

Data Presentation

The following tables summarize quantitative data from various synthetic protocols for this compound and its derivatives, allowing for easy comparison.

Table 1: Comparison of Synthesis Methods for this compound Derivatives

MethodStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolventReference
Protocol 1Chalcones and Guanidine Hydrochloride/Carbonate3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol or DMF[4]
Protocol 22-Amino-4,6-dichloropyrimidine and various Amines3 - 6 hours80 - 90 °C75 - 95Triethylamine (B128534)Solvent-free[1][4]
Protocol 3β-Dicarbonyl Compounds and Guanidine (Microwave-assisted)7 - 10 minutesN/A (210 W)80 - 95Potassium HydroxideEthanol (95%)[4]

Table 2: Optimization of Reaction Conditions for a Specific 2-Aminopyridine Synthesis

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375
Reaction conditions: enaminone (1 mmol), malononitrile (B47326) (1 mmol), and benzylamine (B48309) (1 mmol) under solvent-free conditions.

Experimental Protocols

Protocol 1: Conventional Synthesis from a Chalcone (B49325) and Guanidine

This protocol describes a general procedure for the synthesis of this compound derivatives from chalcones.

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine Hydrochloride or Guanidinium (B1211019) Carbonate (0.01 mol)

  • Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Distilled Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride or guanidinium carbonate (0.01 mol) in ethanol or DMF.[4]

  • Add a catalytic amount of a base such as NaOH, KOH, or sodium carbonate to the mixture.[4]

  • Reflux the reaction mixture for 3 to 12 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice. The resulting precipitate is the this compound derivative.[4]

  • Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure compound.[4]

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4]

Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and an Amine

This method involves the nucleophilic substitution of the chlorine atoms in 2-amino-4,6-dichloropyrimidine.[1][6]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted Amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled Water

  • Ethanol

Procedure:

  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[1][6]

  • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours. The reaction should be monitored by TLC.[1]

  • After the reaction is complete, add distilled water to the mixture to precipitate the product.[1]

  • Filter the precipitate and wash it with water.

  • If a precipitate does not form upon the addition of water, evaporate the water under a vacuum.[1]

  • Purify the crude product by crystallization from ethanol.[1]

Characterization: Characterize the final products using EI-MS, HREI-MS, and NMR spectroscopy to confirm their chemical structures.[1]

Protocol 3: Microwave-Assisted Synthesis from a β-Dicarbonyl Compound and Guanidine

This protocol offers a rapid and efficient green chemistry approach.[4]

Materials:

  • β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

  • Urea (B33335) or Guanidine (0.01 mol)

  • Potassium Hydroxide (40% aqueous solution)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and urea or guanidine (0.01 mol) in 10 mL of 95% ethanol.[4]

  • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.[4]

  • Place the reaction mixture in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes.[4]

  • Monitor the reaction's progress with TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize it with dilute HCl.

  • Filter the resulting precipitate, wash it with water, and dry it.[4]

References

Technical Support Center: Regioselective Functionalization of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-aminopyrimidine (B69317). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and modification of this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of this compound so challenging?

A1: The regioselectivity is challenging due to the electron-deficient nature of the pyrimidine (B1678525) ring and the directing effects of the amino group at the C2 position. The nitrogen atoms in the ring withdraw electron density, making the carbon atoms less reactive towards electrophilic substitution. The amino group, being an electron-donating group, can direct functionalization to specific positions, but controlling this influence to achieve a single desired regioisomer can be difficult. The inherent electronic properties of the pyrimidine nucleus often lead to a mixture of products.

Q2: What are the most common sites of functionalization on the this compound ring?

A2: The most common sites for functionalization are the C4, C5, and C6 positions. The C5 position is often targeted for C-H functionalization due to its relatively higher electron density compared to other positions on the ring.[1][2] The C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially if a good leaving group is present. Functionalization at the C2-amino group itself is also a common strategy.

Q3: How can I selectively functionalize the C5 position of this compound?

A3: Selective C5 functionalization, particularly C-H arylation and olefination, can be achieved using transition metal catalysis, most notably with palladium catalysts.[1][2] These methods often utilize a directing group strategy to guide the catalyst to the desired C-H bond. Catalyst and ligand choice are critical for achieving high regioselectivity.

Q4: What strategies can be employed for selective amination of the this compound core?

A4: C2-selective amination can be achieved through a platform that generates pyrimidinyl iminium salt intermediates, which can then be converted to various amine products.[3] This method has been shown to be compatible with a wide range of functional groups. For polychloropyrimidines, regioselective amination at the C2 position can be accomplished using palladium catalysis for aryl- and heteroarylamines, while more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions.

Q5: Are protecting groups necessary for the functionalization of this compound?

A5: Yes, protecting groups can be crucial for achieving the desired regioselectivity. The amino group at the C2 position can be reactive under various conditions and may interfere with the intended functionalization. Protecting the amino group, for example with a Boc group, can prevent side reactions and help direct functionalization to other positions on the pyrimidine ring. The choice of protecting group is critical and should be stable to the reaction conditions and easily removable.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in C-H arylation at the C5 position.
Possible Cause Troubleshooting Suggestion
Incorrect Catalyst/Ligand System Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine (B1218219) ligands. The choice of ligand can significantly influence the regioselectivity.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Lower temperatures might favor the thermodynamically more stable product, while higher temperatures could lead to a mixture of isomers.
Ineffective Directing Group If using a directing group strategy, ensure the directing group is correctly installed and is suitable for the specific transformation. Consider alternative directing groups if necessary.
Solvent Effects The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screen a range of solvents with different properties (e.g., dioxane, toluene, DMF).
Problem 2: Mixture of isomers obtained in nucleophilic aromatic substitution (SNAr) on di- or tri-chlorinated 2-aminopyrimidines.
Possible Cause Troubleshooting Suggestion
Lack of Differentiation Between Reactive Sites For substrates like 2,4-dichloropyrimidine, both C2 and C4 positions are activated for nucleophilic attack. To achieve selectivity, consider using a catalyst system. For instance, palladium catalysis can favor C4 amination.
Strongly Basic Conditions Highly basic conditions might lead to competing elimination or decomposition pathways. Use a milder base or control the stoichiometry carefully.
Steric Hindrance If the nucleophile is bulky, it may favor attack at the less sterically hindered position. Consider using a smaller nucleophile if the desired position is sterically encumbered.
Reaction Time and Temperature Prolonged reaction times or high temperatures can lead to equilibration and the formation of thermodynamic mixtures. Monitor the reaction progress by TLC or LC-MS and quench it once the desired product is formed.
Problem 3: Low yield in halogenation of this compound.
Possible Cause Troubleshooting Suggestion
Deactivation of the Ring by the Amino Group The amino group can be protonated under acidic conditions, further deactivating the ring towards electrophilic halogenation.
Over-halogenation The reaction conditions might be too harsh, leading to the formation of di- or tri-halogenated products. Control the stoichiometry of the halogenating agent carefully.
Poor Solubility of the Starting Material Ensure the this compound is fully dissolved in the reaction solvent. Consider using a co-solvent to improve solubility.
Inappropriate Halogenating Agent Select a suitable halogenating agent based on the desired halogen (e.g., NBS for bromination, NCS for chlorination). The reactivity of the halogenating agent can significantly impact the outcome.

Data Presentation

Table 1: Comparison of Catalytic Systems for C5-Arylation of 2-Aminopyrimidines

EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂P(o-tol)₃Cs₂CO₃Dioxane1202485
2PdCl₂(dppf)-K₂CO₃DMF1001278
3Pd(TFA)₂P(Cy)₃K₂CO₃Toluene1101692

Table 2: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine

EntryAmineCatalyst SystemConditionsC4:C2 RatioYield (%)Reference
1DibutylamineNoneK₂CO₃, DMAc, rt, 1 h1:195
2DibutylaminePd(OAc)₂/dppbLiHMDS, THF, 0 °C, 1 h>99:198
3MorpholineNoneK₂CO₃, DMAc, rt, 1 h2:196
4MorpholinePd(OAc)₂/dppbLiHMDS, THF, 0 °C, 1 h>99:197

Experimental Protocols

Key Experiment: Palladium-Catalyzed C5-Arylation of N-Alkyl-2-aminopyrimidine

This protocol is adapted from a reported procedure for the direct arylation of 2-aminopyrimidines.

Materials:

  • N-alkyl-2-aminopyrimidine (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-alkyl-2-aminopyrimidine, aryl halide, Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C5-arylated product.

Mandatory Visualization

Challenges_in_Regioselective_Functionalization cluster_main Challenges in Regioselective Functionalization of this compound cluster_factors Influencing Factors cluster_strategies Strategic Approaches cluster_outcomes Potential Outcomes Challenge Core Challenge: Controlling Regioselectivity Electronic_Effects Electronic Effects (Ring & Substituents) Challenge->Electronic_Effects Steric_Hindrance Steric Hindrance Challenge->Steric_Hindrance Reaction_Conditions Reaction Conditions (Temp, Solvent, Base) Challenge->Reaction_Conditions Mixture_of_Isomers Mixture of Isomers Challenge->Mixture_of_Isomers No_Reaction No Reaction / Decomposition Challenge->No_Reaction Catalysis Transition Metal Catalysis (Pd, Co, Rh) Electronic_Effects->Catalysis Directing_Groups Directing Groups Steric_Hindrance->Directing_Groups Reagent_Control Reagent Control (Stoichiometry, Type) Reaction_Conditions->Reagent_Control Desired_Product Desired Regioisomer Catalysis->Desired_Product Directing_Groups->Desired_Product Protecting_Groups Protecting Groups (e.g., Boc) Protecting_Groups->Desired_Product Reagent_Control->Desired_Product

Caption: Logical workflow of challenges and strategies in this compound functionalization.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-aminopyrimidine (B69317) derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows poor solubility in aqueous solutions. What are the primary reasons for this?

A1: The poor aqueous solubility of many this compound derivatives often stems from a combination of factors related to their physicochemical properties. These include:

  • High Crystallinity: A stable crystal lattice requires significant energy to break, leading to low solubility.

  • Molecular Size and Lipophilicity: Larger molecules with higher molecular weight and greater lipophilicity (hydrophobicity) tend to be less soluble in water.

  • pH-Dependent Ionization: As weak bases, the solubility of this compound derivatives is highly dependent on the pH of the solution. At physiological pH (around 7.4), they are often in their less soluble, neutral form.[1][2]

Q2: How does pH affect the solubility of my this compound derivative, and how can I determine its pH-solubility profile?

A2: this compound derivatives are typically weak bases. At a pH below their pKa, they become protonated (ionized), which generally increases their solubility in aqueous media. Conversely, at a pH above their pKa, they exist predominantly in the neutral, less soluble form.[1][2] Understanding this relationship is crucial for formulation development. You can determine the pH-solubility profile by measuring the solubility of your compound across a range of pH values.

Q3: What are the most common strategies to enhance the aqueous solubility of this compound derivatives?

A3: Several effective strategies can be employed to improve the solubility of these compounds:

  • Salt Formation: Converting the basic this compound derivative into a salt can significantly increase its aqueous solubility.[3]

  • Co-crystallization: Forming a co-crystal with a water-soluble co-former can enhance the dissolution rate and solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher apparent solubility and faster dissolution than the crystalline form.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the poorly soluble molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.

  • Use of Co-solvents: Employing a mixture of solvents can increase the solubility of a compound. However, the potential toxicity and impact of the co-solvent on the experiment must be considered.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays.

This is a common phenomenon known as "solvent-shift precipitation." While your compound may be soluble in a high concentration in DMSO, the rapid dilution into an aqueous buffer where it is poorly soluble causes it to crash out of solution.

Troubleshooting Workflow:

G start Precipitation upon dilution of DMSO stock step1 Reduce final DMSO concentration in assay (e.g., <0.5%) start->step1 step2 Lower the concentration of the compound step1->step2 If precipitation continues success Compound remains in solution step1->success If successful step3 Use a co-solvent system (e.g., with ethanol (B145695) or PEG 400) step2->step3 If precipitation continues step2->success If successful step4 Formulate with cyclodextrins step3->step4 If co-solvents are not suitable step3->success If successful step5 Prepare a solid dispersion step4->step5 For a more robust solution step4->success If successful step5->success If successful fail Precipitation persists step5->fail If formulation is unsuccessful

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: My purified this compound derivative is an amorphous solid with good initial solubility, but it converts to a less soluble crystalline form over time.

Amorphous forms are thermodynamically unstable and have a tendency to revert to a more stable, less soluble crystalline state. This can be influenced by temperature, humidity, and the presence of residual solvents.

Troubleshooting Steps:

  • Storage Conditions: Store the amorphous solid in a tightly sealed container at low temperature and low humidity to minimize molecular mobility and moisture absorption.

  • Polymer Stabilization: Formulate the amorphous compound into a solid dispersion with a hydrophilic polymer. The polymer can stabilize the amorphous form by inhibiting nucleation and crystal growth.

  • Seeding: Ensure that no crystalline material is present to act as a seed for crystallization.

  • Characterization: Regularly monitor the solid-state form of your compound using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to detect any changes in crystallinity.

Quantitative Data on Solubility Enhancement

The following tables summarize the improvement in aqueous solubility for this compound derivatives and structurally related kinase inhibitors using various techniques.

Table 1: pH-Dependent Solubility of Pazopanib Hydrochloride (a this compound derivative)

pHTemperatureSolubility (µg/mL)
1.1Not Specified650
1.2Room Temp682.64
1.237 °C953.22
4.0Room Temp3.00
4.037 °C5.58
6.8Room Temp2.64
6.837 °C2.19
WaterRoom Temp144.08
Water37 °C125.38

Table 2: Solubility of Imatinib Mesylate (a this compound derivative) in Various Solvents

SolventSolubility (mg/mL)
Water~100-200
PBS (pH 7.2)~2
DMSO~14-100
Ethanol~0.2 (poorly soluble)
Dimethyl formamide~10

Table 3: Solubility Enhancement of a this compound-Boric Acid Co-crystal

CompoundSolventTemperatureSolubility (g/L)
(2-AMP)₃(H₃BO₃)₂ Co-crystalWater293 K123.6
(2-AMP)₃(H₃BO₃)₂ Co-crystalWater303 K130.8
(2-AMP)₃(H₃BO₃)₂ Co-crystalWater313 K157.6
(2-AMP)₃(H₃BO₃)₂ Co-crystalWater318 K214.0

Key Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound at various pH values.

Materials:

  • This compound derivative

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or similar containers

  • Orbital shaker with temperature control

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of the this compound derivative to a vial containing a known volume of a specific pH buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Repeat for each pH value.

  • Plot the solubility (e.g., in µg/mL) against the pH to generate the pH-solubility profile.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing amorphous solid dispersions to enhance solubility.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Common solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the this compound derivative and the chosen polymer in a suitable common solvent in a round-bottom flask. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w).

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation until a thin film or solid mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24-48 hours to remove any residual solvent.

  • Grind the resulting solid into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using PXRD and DSC) and dissolution properties.

Protocol 3: Co-crystal Screening (Slurry Conversion Method)

This protocol is used to screen for the formation of co-crystals with various co-formers.

Materials:

  • This compound derivative

  • A library of potential co-formers (e.g., dicarboxylic acids, phenolic compounds)

  • A variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile)

  • Small vials or a 96-well plate

  • Orbital shaker

  • Centrifuge

  • PXRD for analysis

Procedure:

  • Add a stoichiometric amount of the this compound derivative and a co-former (e.g., 1:1 molar ratio) to a vial.

  • Add a small amount of the screening solvent to create a slurry.

  • Seal the vials and agitate them on an orbital shaker at room temperature for a set period (e.g., 24-72 hours).

  • After slurrying, centrifuge the vials to separate the solid from the solvent.

  • Remove the supernatant and dry the solid material.

  • Analyze the solid by PXRD to identify any new crystalline phases, which may indicate co-crystal formation. Compare the PXRD pattern to those of the starting materials.

Signaling Pathways and Experimental Workflows

Many this compound derivatives are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for their development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound derivatives are common scaffolds for EGFR inhibitors. The EGFR pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates to nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Canonical Wnt/β-catenin Signaling Pathway

Certain this compound derivatives have been identified as inhibitors of the Wnt signaling pathway, which is critical in embryonic development and tumorigenesis.

Wnt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and co-activates Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Activates Transcription Wnt Wnt Ligand Wnt->Frizzled Binds Inhibitor This compound Inhibitor Inhibitor->Dsh Inhibits (Potential Target)

Caption: Canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by this compound derivatives.

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-aminopyrimidine (B69317). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for this crucial transformation.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the Suzuki coupling of 2-aminopyrimidines, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Low to No Product Formation Catalyst Inactivation: The 2-amino group and pyrimidine (B1678525) ring nitrogens can chelate with the palladium catalyst, inhibiting its activity.[1]Use Bulky Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, tBuXPhos) to shield the palladium center and prevent coordination.[2] • Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading. • Choose a Robust Pre-catalyst: Consider using pre-formed catalyst complexes that are more resistant to inhibition.
Inefficient Oxidative Addition: The C-X bond (especially C-Cl) on the pyrimidine ring may be difficult to activate.Select an Appropriate Catalyst System: For less reactive chlorides, use catalyst systems known for high activity, such as those with bulky, electron-rich ligands. • Increase Reaction Temperature: Higher temperatures can facilitate oxidative addition, but monitor for decomposition. Microwave irradiation can also be effective.[3]
Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow.Optimize the Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like K₂CO₃. The base promotes the formation of the more reactive borate (B1201080) species. • Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) which can sometimes lead to cleaner reactions and better yields.[4]
Significant Side Product Formation Homocoupling of Boronic Acid: Two molecules of the boronic acid react with each other.Ensure an Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling.[5] • Use a Slight Excess of the Halide: Using a small excess (e.g., 1.1 equivalents) of the 2-aminohalopyrimidine can favor the cross-coupling pathway.
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate this side reaction.[5] • Choose a Milder Base: If protodeboronation is severe, a weaker base might be necessary, though this can impact the reaction rate. • Use Boronic Esters or Trifluoroborates: These are generally more stable towards protodeboronation.
Dehalogenation: The halogen on the pyrimidine is replaced by a hydrogen atom.Optimize Reaction Conditions: This can be promoted by certain bases and high temperatures. A careful screen of conditions is recommended.
Incomplete Conversion Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal time. • Increase Temperature: Gradually increase the temperature. Microwave heating can significantly reduce reaction times.[3]
Degradation of Reagents: The boronic acid or other reagents may be degrading over the course of the reaction.Use Fresh Reagents: Ensure the boronic acid is of high purity and has been stored correctly.
Difficult Purification Formation of Closely Eluting Byproducts: Byproducts may have similar polarity to the desired product.Optimize for Selectivity: Fine-tune the reaction conditions (catalyst, ligand, base, solvent, temperature) to minimize the formation of byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the 2-amino group on the pyrimidine ring problematic for Suzuki coupling?

A1: The nitrogen atoms of the 2-amino group and the pyrimidine ring can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and hindering the catalytic cycle, resulting in low yields.[1][2] The use of bulky phosphine ligands is a common strategy to mitigate this issue by sterically shielding the palladium center.

Q2: Which halogen is the best leaving group on the this compound for this reaction?

A2: The reactivity of the halogen leaving group follows the order: I > Br > Cl. 2-Amino-iodopyrimidines will generally be the most reactive, followed by bromides. Chlorides are the least reactive and often require more forcing conditions and highly active catalyst systems to achieve good yields.

Q3: What is the role of the base in the Suzuki coupling of this compound?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically a boronic acid, by converting it into a more nucleophilic borate anion. This anionic species then more readily transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Q4: Can I use microwave heating for the Suzuki coupling of this compound?

A4: Yes, microwave irradiation can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[3] For example, reactions that might take several hours under conventional heating can often be completed in 15-45 minutes in a microwave reactor.[5]

Q5: My boronic acid is unstable. What can I do?

A5: Some boronic acids, especially heteroaryl boronic acids, are prone to decomposition via protodeboronation. To overcome this, you can use more stable derivatives such as pinacol boronate esters or potassium trifluoroborate salts. These are often more robust and can lead to more consistent results.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of pyrimidine derivatives, providing a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPyrimidine SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471
22,4-DichloropyrimidinePd₂(dba)₃ (2)TTBP·HBF₄ (4)K₂CO₃1,4-Dioxane1002423
32,4-DichloropyrimidinePdCl₂(PPh₃)₂ (5)-K₂CO₃1,4-Dioxane1002436
42,4-DichloropyrimidinePd(OAc)₂ (5)PPh₃ (10)K₂CO₃1,4-Dioxane1002432
53-Amino-2-chloropyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1001299

Data adapted from references 5 and 17. Note that yields are highly substrate-dependent.

Table 2: Effect of Base and Solvent on Yield

EntryPyrimidine SubstrateCatalyst/LigandBase (equiv.)SolventTemp (°C)TimeYield (%)
12,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃ (2)1,4-Dioxane10015 min (MW)81
22,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃ (2)Isopropanol8315 min (MW)64
32,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃ (2)THF6615 min (MW)41
42,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃ (2)DMF10015 min (MW)35
54-BromophenylpyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane8018-22 hGood
6BromobenzeneTbPo-Pd(II)K₃PO₄·3H₂O (2)MeOH/H₂O (3:2)802 h96.3
7BromobenzenePd/NiFe₂O₄Na₂CO₃ (2)DMF/H₂O (1:1)8010-60 min98

Data adapted from references 3, 12, 13, and 19.

Experimental Protocols

General Procedure for Suzuki Coupling of a 2-Amino-halopyrimidine (Conventional Heating):

  • To a dry Schlenk tube or round-bottom flask, add the 2-amino-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[5]

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).[5][6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Microwave-Assisted Suzuki Coupling:

  • In a microwave vial, combine the 2-amino-halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).[3][5]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-45 minutes).[3][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform work-up and purification as described in the conventional heating protocol.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide This compound-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow Start Start: Low Yield in Suzuki Coupling of this compound ScreenCatalyst Screen Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/XPhos) Start->ScreenCatalyst ScreenBase Screen Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvent (e.g., Dioxane/H₂O, Toluene, DMF) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature & Time (Conventional vs. Microwave) ScreenSolvent->OptimizeTemp Analysis Analyze Results (Yield, Purity, Byproducts) OptimizeTemp->Analysis Optimized Optimized Conditions Analysis->Optimized Yield Improved Troubleshoot Further Troubleshooting (e.g., Reagent Purity, Inertness) Analysis->Troubleshoot No Improvement Troubleshoot->ScreenCatalyst

Caption: A logical workflow for optimizing reaction conditions.

References

troubleshooting side reactions in 2-Aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminopyrimidine (B69317) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and guanidine (B92328). A widely used approach involves the reaction of diethyl malonate with guanidine in the presence of a base, such as sodium ethoxide. This method is a variation of the Pinner synthesis for pyrimidines.

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields in this compound synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in either the guanidine salt or the diethyl malonate can interfere with the reaction. It is crucial to use high-purity reagents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Too low a temperature can lead to a sluggish or incomplete reaction, while excessively high temperatures may promote the formation of side products or degradation of the desired product.[2]

  • Improper Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of side products.

  • Hydrolysis of Reactants or Intermediates: The presence of water can lead to the hydrolysis of guanidine and the ester groups of diethyl malonate, reducing the amount of starting material available for the desired condensation reaction. Ensuring anhydrous reaction conditions is important.[1]

Q3: What are the common side reactions I should be aware of during the synthesis of this compound from diethyl malonate and guanidine?

A3: Several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the yield of the desired this compound. These include:

  • Self-condensation of Diethyl Malonate: Under basic conditions, diethyl malonate can undergo self-condensation reactions to form oligomeric byproducts.

  • Hydrolysis of Guanidine: Guanidine can be hydrolyzed to urea, which can then participate in side reactions.[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in acyclic amidine derivatives instead of the cyclized pyrimidine (B1678525) ring.

  • Formation of 2,4-Diamino-6-hydroxypyrimidine (B22253): If ethyl cyanoacetate (B8463686) is used instead of diethyl malonate, or if side reactions introduce a nitrile group, the formation of 2,4-diamino-6-hydroxypyrimidine is a possible side product.

Q4: How can I minimize the formation of these side products?

A4: Minimizing side product formation requires careful control over the reaction conditions:

  • Control of Stoichiometry: Carefully controlling the molar ratio of guanidine to the dicarbonyl compound can favor the formation of the desired product.

  • Anhydrous Conditions: Using anhydrous solvents and reagents can prevent hydrolysis of starting materials and intermediates.

  • Temperature Control: Maintaining the optimal reaction temperature can help to disfavor side reactions that may have higher activation energies.

  • Order of Reagent Addition: The order in which the reagents are added can influence the reaction pathway. For instance, preparing the free guanidine base in situ before the addition of the dicarbonyl compound is a common strategy.

Q5: I am having trouble purifying my crude this compound. What are the recommended purification techniques?

A5: Purification of this compound can be challenging due to the presence of unreacted starting materials and polar side products. The following techniques are commonly employed:

  • Recrystallization: This is often the most effective method for purifying solid this compound. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallization include ethanol, water, or a mixture of the two.

  • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be used. A mobile phase of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, can effectively separate the desired product from impurities.

  • Acid-Base Extraction: Since this compound is basic, it can be dissolved in an acidic aqueous solution to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous solution and extracting with an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Purity of starting materials is low.Use high-purity guanidine hydrochloride and diethyl malonate.
Reaction is incomplete.Monitor the reaction by TLC to determine the optimal reaction time. Consider extending the reaction time if starting material is still present.
Incorrect reaction temperature.Optimize the reaction temperature. A temperature that is too low may result in a slow reaction, while a temperature that is too high can cause decomposition.
Inefficient base or incorrect stoichiometry.Ensure the correct molar equivalents of a suitable base (e.g., sodium ethoxide) are used to generate the free guanidine base.
Formation of Multiple Products Unfavorable reaction conditions.Optimize the reaction temperature and solvent. Lowering the temperature may reduce the formation of side products.
Presence of water.Use anhydrous solvents and reagents to minimize hydrolysis.
Incorrect stoichiometry.Adjust the molar ratio of the reactants to favor the desired product.
Difficulty in Product Purification Presence of polar impurities.Attempt recrystallization from different solvent systems. If unsuccessful, consider column chromatography.
Product is an oil or does not crystallize.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product "oils out," redissolve it in a larger amount of solvent and allow it to cool more slowly.
Co-precipitation of starting materials.Ensure the reaction has gone to completion. Use an appropriate work-up procedure to remove unreacted starting materials before crystallization.

Experimental Protocols

Synthesis of this compound from Diethyl Malonate and Guanidine Hydrochloride

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • Guanidine hydrochloride (1.0 eq)

  • Sodium ethoxide (2.1 eq)

  • Diethyl malonate (1.0 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add guanidine hydrochloride. A precipitate of sodium chloride will form. Stir the suspension at room temperature for 30 minutes.

  • Reaction with Diethyl Malonate: To the suspension containing the free guanidine base, add diethyl malonate dropwise at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in a minimal amount of hot water and adjust the pH to ~7 with hydrochloric acid. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

Reaction Pathway for this compound Synthesis

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Intermediate_A Acyclic Adduct Guanidine->Intermediate_A + Diethyl Malonate (Base) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization This compound This compound Intermediate_B->this compound - 2 EtOH

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impurities Detected check_purity->impure Yes pure Materials are Pure check_purity->pure No check_conditions Review Reaction Conditions check_workup Analyze Work-up & Purification check_conditions->check_workup Ok temp_issue Incorrect Temperature? check_conditions->temp_issue Temperature time_issue Insufficient Time? check_conditions->time_issue Time loss_during_extraction Product Lost During Extraction? check_workup->loss_during_extraction Extraction poor_crystallization Inefficient Crystallization? check_workup->poor_crystallization Crystallization repurify_reagents Action: Purify/ Replace Reagents impure->repurify_reagents pure->check_conditions optimize_temp Action: Optimize Temperature temp_issue->optimize_temp monitor_reaction Action: Monitor by TLC, Adjust Time time_issue->monitor_reaction modify_workup Action: Modify Work-up Protocol loss_during_extraction->modify_workup optimize_crystallization Action: Optimize Crystallization Solvent/Conditions poor_crystallization->optimize_crystallization

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification Strategies for 2-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-aminopyrimidine (B69317) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogs?

A1: The most common purification strategies for this compound analogs are recrystallization and column chromatography. The choice between these methods depends on the physical properties of the analog (e.g., crystallinity, polarity), the nature and quantity of impurities, and the desired final purity.

Q2: What are typical impurities encountered in the synthesis of this compound analogs?

A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and byproducts from side reactions. For instance, in syntheses involving guanidine (B92328) and β-dicarbonyl compounds, impurities could arise from self-condensation of the dicarbonyl compound or incomplete cyclization.

Q3: My this compound analog is highly polar. Which purification technique is more suitable?

A3: For highly polar this compound analogs, reverse-phase chromatography is often more effective than normal-phase chromatography. Recrystallization from polar solvents like ethanol (B145695) or ethanol/water mixtures can also be a good option if the compound is crystalline.

Q4: How can I remove colored impurities from my this compound analog product?

A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. However, use charcoal sparingly as it can also adsorb your product, leading to lower yields.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Reheat the solution to boiling.

    • Evaporate some of the solvent to increase the concentration of your compound.

    • Allow the solution to cool slowly again.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of your compound is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is more soluble to reduce the overall supersaturation.

    • Alternatively, try a different solvent system with a lower boiling point.

    • Cool the solution very slowly, perhaps by leaving it to cool to room temperature on the benchtop before transferring it to an ice bath.

Column Chromatography (Normal Phase)

Problem 1: The compound does not move from the baseline on the TLC plate, even with a very polar mobile phase.

  • Possible Cause: The compound is too polar for normal-phase chromatography on silica (B1680970) gel. The basicity of the amino group can also lead to strong interactions with the acidic silica surface.

  • Solution:

    • Switch to a more polar stationary phase, such as alumina.

    • Consider using reverse-phase chromatography.

    • For basic compounds, adding a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve mobility by competing for the active sites on the silica gel.[1]

Problem 2: The compound streaks on the TLC plate and gives broad peaks during column chromatography.

  • Possible Cause: This is often due to strong interactions between the basic this compound analog and the acidic silanol (B1196071) groups on the silica gel stationary phase.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine or pyridine, to your mobile phase. This will compete with your compound for the active sites on the silica, leading to sharper peaks.

    • Ensure your sample is fully dissolved in the mobile phase before loading it onto the column. If solubility is an issue, a different solvent system may be required.

Column Chromatography (Reverse Phase)

Problem 1: All compounds, including the product, elute in the void volume.

  • Possible Cause: The mobile phase is too "strong" (contains too high a percentage of organic solvent), or the compounds are too polar to be retained on the C18 stationary phase.

  • Solution:

    • Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.

    • If using 100% aqueous mobile phase is not effective, consider adding an ion-pairing agent to the mobile phase to increase the retention of your polar, basic compound.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for very polar compounds.[1]

Data Presentation

Table 1: Representative Yields of this compound Analogs After Purification

CompoundPurification MethodYield (%)Reference
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamineCrystallization (Ethanol)83[2]
6-Chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamineCrystallization (Ethanol)82[2]
6-Chloro-4-(N-(3-methoxy-4-methyl)phenyl)-2,4-pyrimidinediamineCrystallization (Ethanol)85[3]
6-Chloro-4-(N-(4-n-butoxy)phenyl)-2,4-pyrimidinediamineCrystallization (Ethanol)86
6-Chloro-4-(N-(4-n-octoxy)phenyl-2,4-pyrimidinediamineCrystallization (Ethanol)85

Note: Yields reported are for the synthesis and subsequent purification step.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound analog in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, and mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven.

Protocol 2: General Column Chromatography Procedure (Normal Phase)
  • Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent it is soluble in, then adsorb it onto a small amount of silica gel and load the dry powder). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Analog Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 Purity Purity & Yield Analysis (e.g., HPLC, NMR) Recrystallization->Purity ColumnChrom->Purity EGFR_signaling_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, etc. RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

References

preventing decomposition of 2-Aminopyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopyrimidine (B69317). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The stability of this compound can be compromised by several factors, including:

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • pH: Both strongly acidic and strongly basic conditions can promote degradation. Prolonged heating in acidic media has been shown to cause ring cleavage.[1]

  • Oxidizing Agents: The pyrimidine (B1678525) ring and the amino group are susceptible to oxidation.

  • Reactive Reagents: Strong electrophiles and nucleophiles can lead to unwanted side reactions and degradation of the this compound scaffold.

Q2: What are the common decomposition pathways for this compound?

A2: While specific decomposition pathways can be reaction-dependent, two common degradation routes are:

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring can undergo hydrolysis, potentially leading to ring-opening. One reported byproduct of acid-mediated ring cleavage of a pyrimidine derivative is guanidine.[1]

  • Oxidation: Oxidative conditions can lead to the formation of various degradation products, including the potential for ring-opened structures. For instance, oxidative damage to pyrimidine rings in other contexts has been shown to result in ring-opened products.[2]

Q3: How can I prevent the amino group of this compound from participating in unwanted side reactions?

A3: The most effective method to prevent side reactions at the 2-amino group is to use a protecting group. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines.[3][4] This strategy involves temporarily converting the nucleophilic amino group into a less reactive carbamate.

Q4: What are the general conditions for Boc-protection of this compound?

A4: Boc-protection of amines is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction is often performed in a solvent like tetrahydrofuran (B95107) (THF), acetonitrile, or even under aqueous conditions.

Q5: How is the Boc group removed from a protected this compound?

A5: The Boc group is readily cleaved under acidic conditions. A common method involves treating the Boc-protected compound with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in dioxane.

Q6: Are there alternative protecting groups for this compound?

A6: Yes, the Fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group. A key advantage of Fmoc is that it is base-labile, meaning it can be removed with a mild base like piperidine. This makes it "orthogonal" to the acid-labile Boc group, which is beneficial in multi-step syntheses where selective deprotection is required.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield

If you are observing multiple spots on your TLC, or your final yield is significantly lower than expected, consider the following troubleshooting steps.

Troubleshooting Workflow

start Low Yield or Multiple Products Observed check_temp Review Reaction Temperature start->check_temp check_ph Assess pH of Reaction check_temp->check_ph If temp is optimal check_reagents Verify Purity of Starting Materials & Reagents check_ph->check_reagents If pH is neutral and controlled use_protection Consider Amino Group Protection check_reagents->use_protection If reagents are pure monitor_rxn Monitor Reaction Progress (TLC, LC-MS) use_protection->monitor_rxn If side reactions at amino group are suspected optimize_workup Optimize Workup Procedure monitor_rxn->optimize_workup result Improved Yield and Purity optimize_workup->result

Caption: A logical workflow for troubleshooting low yields and side product formation.

Detailed Troubleshooting Steps:

Symptom Possible Cause Recommended Action
Multiple products observed by TLC/LC-MS Reaction temperature is too high, leading to thermal decomposition.Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider a more active catalyst or longer reaction times.
Reaction conditions are too acidic or basic, causing hydrolysis or ring cleavage.Adjust the reaction pH to be as close to neutral as possible. Use buffers if necessary. For reactions requiring acidic or basic conditions, consider minimizing reaction time and temperature.
The amino group is reacting with starting materials or intermediates.Protect the 2-amino group with a suitable protecting group like Boc or Fmoc.
Low final yield after workup Product is lost during extraction due to its solubility in the aqueous phase.Before discarding any aqueous layers, re-extract them with a different organic solvent. You can also analyze a sample of the aqueous layer by TLC or LC-MS.
The product is sensitive to the pH of the workup.Ensure the pH during extraction and washing steps is compatible with your product's stability.
The product is thermally unstable and decomposes during solvent evaporation.Use a rotary evaporator at low temperature and pressure. For very sensitive compounds, consider lyophilization.
Issue 2: Decomposition of this compound During the Reaction

If you suspect that your starting material, this compound, is decomposing before it has a chance to react, follow this guide.

Potential Decomposition Pathways

cluster_0 Decomposition Pathways 2-AP This compound hydrolysis Hydrolysis (Strong Acid/Base, Heat) 2-AP->hydrolysis H+/OH-, Δ oxidation Oxidation (Oxidizing Agents) 2-AP->oxidation [O] ring_opened Ring-Opened Products (e.g., containing Guanidine) hydrolysis->ring_opened oxidation->ring_opened

Caption: Potential decomposition pathways of this compound.

Preventative Measures:

Condition Preventative Measure Details
High Temperature Maintain optimal reaction temperature.The melting point of this compound is in the range of 122-126 °C. Reactions approaching or exceeding this temperature may lead to decomposition. Use an oil bath with a temperature controller for precise temperature management.
Strongly Acidic Conditions Use milder acidic conditions or protect the amino group.If strong acid is required, run the reaction at a lower temperature and for a shorter duration. Alternatively, protecting the amino group can increase the stability of the pyrimidine ring towards acid-catalyzed degradation.
Strongly Basic Conditions Use a weaker base or protect the amino group.Opt for organic bases (e.g., triethylamine, DIPEA) over strong inorganic bases (e.g., NaOH, KOH) where possible. Protecting the amino group can also mitigate base-catalyzed decomposition.
Oxidative Environment Degas solvents and run the reaction under an inert atmosphere.Use solvents that have been purged with nitrogen or argon. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is a general guideline for the N-tert-butoxycarbonylation of an amine.

Reaction Scheme: this compound + (Boc)₂O --(Base, Solvent)--> N-(tert-Butoxycarbonyl)-2-aminopyrimidine

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))

  • Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or a mixture of water and an organic solvent)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.0-1.5 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Deprotection of Boc-Protected this compound

This protocol describes the removal of the Boc protecting group under acidic conditions.

Reaction Scheme: N-(tert-Butoxycarbonyl)-2-aminopyrimidine --(Acid, Solvent)--> this compound

Materials:

  • N-(tert-Butoxycarbonyl)-2-aminopyrimidine

  • Acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

  • Solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Dissolve the Boc-protected this compound in the chosen solvent (e.g., DCM).

  • Add the acid (e.g., TFA, typically 20-50% v/v, or an excess of 4M HCl in dioxane).

  • Stir the mixture at room temperature.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The product is often obtained as a salt (e.g., trifluoroacetate (B77799) or hydrochloride). If the free amine is required, perform a basic workup by dissolving the residue in water, basifying with a suitable base (e.g., NaHCO₃ or NaOH), and extracting with an organic solvent.

Decision Logic for Amino Group Protection

start Planning a reaction with This compound check_conditions Are harsh acidic, basic, or strongly electrophilic reagents used? start->check_conditions protect_amine Protect the amino group (e.g., with Boc or Fmoc) check_conditions->protect_amine Yes proceed Proceed with the reaction using unprotected This compound check_conditions->proceed No deprotect Deprotect the amino group after the reaction protect_amine->deprotect final_product Final Product proceed->final_product deprotect->final_product

Caption: Decision-making process for using an amino protecting group.

Summary of Physicochemical Data

Property Value Reference
Molecular Formula C₄H₅N₃
Molecular Weight 95.10 g/mol
Melting Point 122-126 °C
Appearance White to light yellow powder

This technical support center provides a foundational guide to understanding and preventing the decomposition of this compound in chemical reactions. For specific applications, optimization of the outlined conditions may be necessary.

References

Technical Support Center: Addressing Catalyst Poisoning in 2-Aminopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving 2-aminopyrimidine (B69317) substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to catalyst poisoning, ensuring robust and reproducible reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with a this compound substrate is sluggish or has stalled. What are the likely causes related to catalyst poisoning?

A1: Stalled or low-yielding cross-coupling reactions with this compound substrates often point towards catalyst poisoning. The primary suspect is the substrate itself. The nitrogen atoms in the pyrimidine (B1678525) ring, particularly the endocyclic nitrogen and the exocyclic amino group, can coordinate strongly with the palladium catalyst, leading to the formation of inactive or less active catalyst species.[1][2] This is a common issue with nitrogen-containing heterocycles.[1][3] Other potential causes include impurities in your starting materials or solvents, such as sulfur compounds, water, or excess halides.[1]

Q2: What are the most common catalyst poisons I should be aware of in palladium-catalyzed cross-coupling reactions?

A2: Palladium catalysts are susceptible to a range of poisons that can significantly impede their activity. Key poisons to be mindful of include:

  • Sulfur Compounds: Elemental sulfur, thiols, and sulfides are potent poisons for palladium catalysts.

  • Nitrogen Compounds: Besides the substrate itself, other nitrogen-containing heterocycles or excess nitrogen-based ligands can competitively bind to the palladium center.

  • Halides: High concentrations of halide ions, particularly from starting materials or additives, can negatively impact the catalytic cycle.

  • Water: Excessive water can lead to the decomposition of organoboron reagents in Suzuki couplings and the hydrolysis of phosphine (B1218219) ligands.

  • Carbon Monoxide: As a strong π-acceptor ligand, carbon monoxide can irreversibly bind to the palladium catalyst.

  • Phosphorus Compounds: While phosphine ligands are essential, their degradation products or excess amounts can sometimes form less active catalytic species.

Q3: How does the choice of solvent affect catalyst stability and potential poisoning?

A3: The solvent plays a critical role in the stability and reactivity of the palladium catalyst. Coordinating solvents like DMF, DMAc, and NMP can stabilize the active catalytic species but can also compete with the substrate for coordination to the palladium center. In some cases, strongly coordinating solvents can even alter the selectivity of the reaction. Non-coordinating solvents like toluene (B28343) and dioxane are also commonly used and may be preferable if substrate-related poisoning is a major concern. It is often necessary to perform a solvent screen to identify the optimal conditions for a specific reaction.

Q4: My reaction mixture turns black. What does this indicate and how can I prevent it?

A4: The formation of a black precipitate is a common sign of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium metal. This deactivation pathway is often triggered by factors such as:

  • Inefficient Ligand Protection: The phosphine ligand may not be effectively protecting the palladium center, leading to aggregation.

  • High Temperatures: Elevated temperatures can promote catalyst decomposition.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species.

To prevent the formation of palladium black, ensure you are using a suitable ligand, maintain careful temperature control, and rigorously degas your solvents and reagents.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing low or no conversion in your this compound cross-coupling reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

cluster_start Start cluster_investigate Investigation cluster_action Actionable Steps cluster_outcome Outcome start Low/No Yield Observed catalyst Check Catalyst System (Pre-catalyst, Ligand, Loading) start->catalyst reagents Verify Reagent Quality (Purity of Substrates, Base) start->reagents conditions Evaluate Reaction Conditions (Solvent, Temperature, Degassing) start->conditions screen_ligand Screen Different Ligands (e.g., bulky biarylphosphines) catalyst->screen_ligand change_catalyst Try a Different Pd Pre-catalyst (e.g., Pd(0) source) catalyst->change_catalyst purify_reagents Purify Starting Materials reagents->purify_reagents screen_base Screen Alternative Bases (e.g., weaker, more soluble bases) reagents->screen_base screen_solvent Perform Solvent Screen (Coordinating vs. Non-coordinating) conditions->screen_solvent optimize_temp Optimize Reaction Temperature conditions->optimize_temp degas_rigorously Ensure Rigorous Degassing conditions->degas_rigorously success Improved Yield screen_ligand->success change_catalyst->success purify_reagents->success screen_base->success screen_solvent->success optimize_temp->success degas_rigorously->success

Caption: A logical workflow for troubleshooting low yields in this compound cross-coupling reactions.

Quantitative Data Summary: Effect of Ligand and Solvent on Yield

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-chloro-4-aminopyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
22-chloro-4-aminopyrimidineMorpholinePd₂(dba)₃ (2)SPhos (4)NaOtBuToluene10078
32-bromo-4-aminopyrimidineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11092
42-bromo-4-aminopyrimidineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃DMF11065

This table is a representative example based on typical optimization studies. Actual results will vary depending on the specific substrates.

Issue 2: Formation of Side Products (Homocoupling, Dehalogenation)

The presence of significant side products can indicate issues with the catalytic cycle.

Logical Relationship of Side Product Formation

cluster_cause Potential Causes cluster_effect Observed Side Products cause1 Slow Reductive Elimination effect1 Homocoupling of Organometallic Reagent cause1->effect1 cause2 Presence of Water/Proton Source effect2 Dehalogenation of Aryl Halide cause2->effect2 cause3 Highly Active Catalyst System cause3->effect1 cause3->effect2

Caption: Relationship between potential causes and the formation of common side products.

Mitigation Strategies for Side Product Formation

Side ProductPotential CauseRecommended Action
Homocoupling Rate of transmetalation is much faster than reductive elimination.Use a less reactive organometallic reagent or a ligand that promotes reductive elimination.
Dehalogenation Presence of a proton source (e.g., water).Use anhydrous solvents and reagents. Consider a different, less hydrous base.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination of a 2-Chloro-aminopyrimidine

This protocol provides a starting point for the cross-coupling of a 2-chloro-aminopyrimidine with an amine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Experimental Workflow

prep Preparation: - Oven-dry glassware. - Degas solvent. reagents Reagent Addition (under Inert Atmosphere): - Add Pd pre-catalyst and ligand. - Add 2-chloro-aminopyrimidine, amine, and base. prep->reagents reaction Reaction: - Add degassed solvent. - Heat to desired temperature and stir. reagents->reaction monitoring Monitoring: - Track reaction progress by TLC or LC-MS. reaction->monitoring workup Work-up: - Quench the reaction. - Perform aqueous extraction. monitoring->workup purification Purification: - Purify by column chromatography. workup->purification

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Detailed Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Under an inert atmosphere (argon or nitrogen), add the 2-chloro-aminopyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 3 mL) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time or until completion is indicated by reaction monitoring.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

By systematically addressing these common issues and utilizing the provided troubleshooting guides and protocols, researchers can more effectively overcome the challenges associated with catalyst poisoning in this compound cross-coupling reactions.

References

Technical Support Center: Improving the Stability of 2-Aminopyrimidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the handling, storage, and experimental use of 2-aminopyrimidine-containing compounds.

Frequently Asked Questions (FAQs)

1. My This compound (B69317) compound is showing signs of degradation during aqueous workup. What are the likely causes?

Degradation during aqueous workup is a common issue and can often be attributed to the following factors:

  • pH Sensitivity: The this compound ring system can be susceptible to hydrolysis under both acidic and basic conditions. The rate and extent of degradation are highly dependent on the specific substituents on the pyrimidine (B1678525) ring.[1]

  • Temperature: Elevated temperatures used during extraction or concentration steps can significantly accelerate the degradation of thermally labile this compound derivatives.[1]

  • Oxidation: The presence of atmospheric oxygen or other oxidizing agents can lead to the degradation of sensitive compounds. This is a particular concern during lengthy workup procedures.[1]

  • Photodegradation: Exposure to ambient or UV light can trigger photolytic degradation, especially in compounds with chromophores that absorb in the UV-visible range. It has been observed that the basic pyrimidine ring can undergo photolytic decomposition.[2]

2. I am observing multiple spots on my TLC and low recovery after silica (B1680970) gel chromatography. What could be the problem?

This is a frequent challenge when purifying this compound derivatives on silica gel. The likely culprit is acid-catalyzed degradation on the silica surface.[1] The acidic nature of standard silica gel can be sufficient to degrade sensitive compounds, leading to streaking on TLC and the formation of more polar impurities.

To mitigate this, consider the following:

  • Use neutralized silica gel: You can prepare this by making a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (B128534) or ammonia, and then removing the solvent.

  • Alternative stationary phases: Consider using less acidic stationary phases like alumina (B75360) (basic or neutral) or reverse-phase silica gel.

3. My compound, which contains a this compound moiety, is degrading in an acidic medium. What is the likely degradation pathway?

In acidic conditions, this compound derivatives can undergo hydrolysis. The presence of a proton on the pyrimidine ring nitrogen is thought to be crucial for this degradation. While the exact mechanism can vary based on the compound's structure, a potential pathway involves the protonation of a ring nitrogen, followed by nucleophilic attack by water, leading to ring opening.

4. What are the common degradation products I should look for when my this compound compound degrades?

Identifying degradation products is key to understanding the instability of your compound. Depending on the stress condition, you might observe:

  • Hydrolysis: Under alkaline conditions, substituted 2-aminopyrimidines can hydrolyze to form 2-hydroxypyrimidine (B189755) derivatives.

  • Oxidation: Oxidation with agents like hydrogen peroxide can lead to the formation of N-oxides. In some cases, oxidation in the presence of acid can result in chlorinated and hydroxylated species.

  • Thermal Degradation: High temperatures can lead to complex degradation pathways. For instance, in the thermal degradation of thiamin, which contains a pyrimidine ring, a key degradation product identified is 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine.

  • Photodegradation: UV exposure can lead to various photoproducts. For a this compound derivative of avobenzone (B1665848), photodegradation was observed, though specific products were not detailed in the provided context.

Troubleshooting Guides

Guide 1: Degradation Observed During Storage or in Solution

This guide will help you diagnose and address the chemical instability of your this compound-containing compound.

Troubleshooting Workflow for Compound Instability

start Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution_prep Examine Solution Preparation (Solvent, pH, Purity) start->check_solution_prep forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation If conditions are optimal check_solution_prep->forced_degradation If preparation is sound identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants mitigate Implement Stabilization Strategies identify_degradants->mitigate

Caption: A logical workflow for troubleshooting compound instability.

1. Potential Cause: Hydrolytic Instability

  • Symptoms: Degradation in aqueous solutions, particularly at non-neutral pH.

  • Troubleshooting:

    • Review the pH of all buffers and solutions used in your experiments.

    • Perform a forced degradation study under acidic and basic conditions to confirm this liability.

  • Solution:

    • Adjust the pH of your experimental solutions to a more stable range, typically pH 6-8.

    • Store stock solutions in aprotic solvents like DMSO.

2. Potential Cause: Oxidative Degradation

  • Symptoms: Degradation in the presence of air, reactive oxygen species, or certain metal ions.

  • Troubleshooting:

    • Consider if any reagents in your assays could be acting as oxidizing agents.

    • Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Solution:

    • Degas aqueous buffers and store the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid unnecessary exposure to ambient air.

3. Potential Cause: Photostability Issues

  • Symptoms: Degradation upon exposure to light, especially UV light.

  • Troubleshooting:

    • Perform a photostability study by exposing a solution of your compound to a controlled light source (as per ICH Q1B guidelines).

  • Solution:

    • Protect your compound from light by using amber vials or wrapping containers in aluminum foil.

    • Conduct experiments under low-light conditions whenever possible.

4. Potential Cause: Thermal Instability

  • Symptoms: Degradation at elevated temperatures.

  • Troubleshooting:

    • Review the temperatures used during your experimental procedures, including heating and concentration steps.

    • Perform a thermal degradation study by incubating the compound at elevated temperatures.

  • Solution:

    • Use lower temperatures for reactions and workup procedures.

    • For concentration, use a rotary evaporator with a low-temperature water bath or consider lyophilization.

Guide 2: Issues with a Stability-Indicating HPLC Method

This guide addresses common problems encountered when developing and running a stability-indicating HPLC method for this compound compounds.

Troubleshooting Workflow for HPLC Method Issues

start Poor Peak Shape or Resolution check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Voids) start->check_column adjust_gradient Optimize Gradient Profile check_mobile_phase->adjust_gradient If pH & composition are correct change_column Try a Different Column Chemistry check_column->change_column If column is old or damaged good_separation Achieve Good Separation adjust_gradient->good_separation change_column->good_separation

Caption: A workflow for troubleshooting HPLC separation problems.

1. Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary interactions with the column: The basic amino group can interact with residual silanols on the silica-based column.

    • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Column overload: Injecting too much sample.

  • Solutions:

    • Mobile Phase Modification: Add a competing base like triethylamine (0.1%) to the mobile phase to block silanol (B1196071) interactions. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound.

    • Column Choice: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).

    • Reduce Injection Volume/Concentration: Dilute your sample.

2. Problem: Co-elution of Parent Compound and Degradants

  • Possible Causes:

    • Insufficient chromatographic resolution.

    • Inadequate gradient.

  • Solutions:

    • Optimize the Gradient: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time.

    • Change the Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice-versa, as this can alter selectivity.

    • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) can provide different selectivity.

3. Problem: Appearance of New Peaks Over Time in the Sample Solution

  • Possible Cause:

    • Instability of the compound in the autosampler solvent.

  • Solution:

    • Change the Diluent: Use a solvent in which the compound is more stable. This may require some initial solubility and stability screening.

    • Control Autosampler Temperature: If available, cool the autosampler to reduce the rate of degradation.

    • Limit Sample Residence Time: Analyze samples as quickly as possible after preparation.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound Compounds

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl1 - 24 hours at RT or 60°CRing-opened products, deamination
Basic Hydrolysis 0.1 M - 1 M NaOH1 - 24 hours at RT or 60°C2-Hydroxypyrimidine derivatives
Oxidative 3-30% H₂O₂1 - 24 hours at RTN-oxides, hydroxylated species
Thermal 60 - 80°C (solid or solution)24 - 72 hoursVarious, including ring-opened and rearranged products
Photolytic UV and/or visible lightAs per ICH Q1B guidelinesIsomers, photo-oxidation products

Table 2: Comparative Photostability of this compound Derivatives

CompoundSolventLight SourceExposure Time (h)% DegradationReference
2-APDA¹EthanolSunlight6Significant
2-MPDA²EthanolSunlight6Photostable
2-APDA¹ in acidic mediaEthanol with TFASunlight6Increased degradation
2-MPDA² in acidic mediaEthanol with TFASunlight6Some degradation

¹ 2-amino pyrimidine derivative of avobenzone ² 2-methyl pyrimidine derivative of avobenzone

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and durations may need to be adjusted based on the stability of the individual compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the this compound compound under various stress conditions.

Materials:

  • This compound compound

  • HPLC grade methanol and water

  • 0.1 M HCl and 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC system with a UV detector

  • pH meter

  • Stability chamber or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 60°C for 72 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 72 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the major degradation products.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for a this compound compound.

Objective: To develop a validated HPLC method capable of separating the parent compound from its degradation products and process-related impurities.

1. Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for impurities.

  • Detection: Use a UV detector at a wavelength where the parent compound and expected degradants have good absorbance (e.g., 254 nm or a wavelength maximum).

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between all peaks.

2. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Prepare a series of solutions of the parent compound and any available impurity standards over a range of concentrations (e.g., 50-150% of the target concentration). Plot a calibration curve and determine the correlation coefficient (r² > 0.99).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the parent compound and impurities at different concentration levels.

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Mandatory Visualizations

cluster_degradation Degradation Pathways Compound This compound Compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photolytic Stress Compound->Photo

Caption: Common degradation pathways for this compound compounds.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize report Report Findings characterize->report

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Aminopyrimidine and 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, aminopyrimidine scaffolds are fundamental building blocks for the development of novel therapeutic agents. Their structural resemblance to the purine (B94841) core of ATP allows them to effectively compete for the ATP-binding sites of various enzymes, particularly kinases. This has led to the extensive exploration of both 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) derivatives as potent inhibitors in diverse pathological contexts, including cancer, neurodegenerative diseases, and microbial infections. This guide provides an objective comparison of the efficacy of these two isomeric scaffolds, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of various this compound and 4-aminopyrimidine derivatives against a range of molecular targets. The data is presented to facilitate a direct comparison of their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Table 1: Efficacy of this compound Derivatives Against Various Targets

Compound ID/ClassTargetIC50 ValueDisease/Application AreaReference
X43LSD10.89 µMCancer[1]
Compound 15 FLT3-WT7.42 ± 1.23 nMAcute Myeloid Leukemia[2]
Compound 15 FLT3-D835Y9.21 ± 0.04 nMAcute Myeloid Leukemia[2]
Compound 2n FGFR42.6 nMCancer[3]
Compound 24 β-Glucuronidase2.8 ± 0.10 µMCancer, etc.[4]
RDS 3442 derivative 2a Various Cancer Cell Lines4-8 µM (EC50)Cancer
Imatinib (contains this compound)Abl/KIT/PDGFRβVariesCancer
Compound 8e CDK988.4 nMCancer
Compound 8e HDAC1168.9 nMCancer

Table 2: Efficacy of 4-Aminopyrimidine Derivatives Against Various Targets

Compound ID/ClassTargetIC50 ValueDisease/Application AreaReference
Compound 32 (Pyrazolopyrimidine)BTK0.17 nMCancer
Compound 32 (Pyrazolopyrimidine)EGFR0.21 nMCancer
AD-80 (Pyrazolopyrimidine)RET kinase4 nMCancer
PP1 (Pyrazolopyrimidine)LCK/Fyn kinase3-6 nMCancer
Compound 44 (Pyrazolopyrimidine)Src20 nMCancer
NVP-AEW541 (Pyrrolopyrimidine)IGF-1R86 nMCancer
Compound 13g BACE11.4 µMAlzheimer's Disease
Compound 10a h-TNAP0.25 ± 0.05 µMCancer

From the presented data, it is evident that both this compound and 4-aminopyrimidine derivatives exhibit potent biological activities. Derivatives of 4-aminopyrimidine, particularly those fused into heterocyclic systems like pyrazolopyrimidines, demonstrate remarkable potency as kinase inhibitors, often with IC50 values in the low nanomolar range. They are prominent in the inhibition of a wide array of tyrosine and serine/threonine kinases. This compound derivatives also show significant efficacy as kinase inhibitors and have been successfully developed as anticancer drugs like Imatinib. Furthermore, this compound derivatives have demonstrated broad-spectrum antimicrobial and anti-inflammatory properties.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented efficacy data.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for the kinase

  • Test compounds (2- or 4-aminopyrimidine derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the compounds on the viability and proliferation of cancer cell lines.

Objective: To determine the EC50 (or IC50) value of a test compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (2- or 4-aminopyrimidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental setups is essential for a clear understanding of the compounds' mechanisms and evaluation.

Kinase_Inhibition_Pathway Figure 1: Generalized Kinase Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Aminopyrimidine 2- or 4-Aminopyrimidine Derivative (Inhibitor) Aminopyrimidine->RTK Inhibition Aminopyrimidine->PI3K Inhibition Ligand Growth Factor Ligand->RTK

Caption: Generalized Kinase Signaling Pathway Inhibition.

MTT_Assay_Workflow Figure 2: MTT Cell Proliferation Assay Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Add Aminopyrimidine Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H 8. Calculate Cell Viability (EC50) G->H

Caption: MTT Cell Proliferation Assay Workflow.

Conclusion

Both this compound and 4-aminopyrimidine derivatives are highly valuable scaffolds in drug discovery, each with distinct but sometimes overlapping profiles of efficacy. The choice between these two isomers is often dictated by the specific therapeutic target and the desired pharmacological profile.

  • 4-Aminopyrimidine derivatives , particularly when incorporated into fused ring systems, have shown exceptional potency as kinase inhibitors, making them a cornerstone in the development of targeted cancer therapies. Their rigid structures can allow for highly specific interactions within the ATP-binding pocket of kinases.

  • This compound derivatives also exhibit potent kinase inhibitory activity and have led to the successful development of approved drugs. Beyond oncology, this scaffold has demonstrated significant potential in developing antimicrobial and anti-inflammatory agents, highlighting its versatility.

For researchers and drug development professionals, the selection of either a 2- or 4-aminopyrimidine core should be based on a thorough analysis of structure-activity relationships for the specific target of interest. The extensive body of research on both scaffolds provides a solid foundation for the rational design of new and more effective therapeutic agents. Further head-to-head comparative studies under identical experimental conditions would be invaluable to delineate the subtle yet critical differences in their efficacy and to guide future drug discovery efforts.

References

2-Aminopyrimidine: A Comparative Guide to its Validation as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a versatile starting point for the development of novel enzyme inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of kinases has made it a particularly popular motif in the design of kinase inhibitors. This guide provides an objective comparison of this compound's performance as an inhibitor against various enzyme targets, supported by experimental data and detailed protocols.

Performance Comparison of this compound Derivatives

The inhibitory activity of this compound and its derivatives has been validated against a range of enzymes, most notably kinases and β-glucuronidase. The following tables summarize the quantitative data, comparing the performance of this compound-based inhibitors with established alternatives.

Kinase Inhibition

The this compound core is a well-established hinge-binding motif for protein kinases.[1] However, selectivity can be a significant challenge with this scaffold.[1]

Target KinaseThis compound DerivativeIC50 (nM)Alternative InhibitorIC50 (nM)Fold Difference
FLT3 Compound 30 [2]1.5Sunitinib>500>333
FLT3 Compound 36 [2]7.2Sunitinib>500>69
BRD4 Compound 4 [3]29Volasertib170.59
PLK1 Compound 7 20Volasertib251.25
Lck Compound 43 ----
EPHA2/GAK Macrocycle 55 ----
CK2 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid1100---

Note: IC50 values can vary depending on the specific assay conditions. "-" indicates that a specific value was not provided in the cited literature.

β-Glucuronidase Inhibition

A series of this compound derivatives were synthesized and evaluated for their ability to inhibit β-glucuronidase, an enzyme implicated in various pathological conditions.

This compound DerivativeIC50 (µM)Standard InhibitorIC50 (µM)Fold Difference
Compound 24 2.8 ± 0.10D-saccharic acid 1,4-lactone45.75 ± 2.16~16
Compound 8 72.0 ± 6.20D-saccharic acid 1,4-lactone45.75 ± 2.16~0.6
Compound 23 126.43 ± 6.16D-saccharic acid 1,4-lactone45.75 ± 2.16~0.4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key experiments cited in this guide.

In Vitro β-Glucuronidase Inhibition Assay

This protocol is based on the methodology described in the study by Iqbal et al.

Materials:

  • β-glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Acetate (B1210297) buffer (pH 7.0)

  • Test compounds (this compound derivatives)

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 5 µL of the test compound solution to each well.

  • Add 85 µL of acetate buffer (0.1 M, pH 7.0) to each well.

  • Add 5 µL of β-glucuronidase solution and incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 5 µL of the substrate, p-nitrophenyl-β-D-glucuronide.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (General Protocol)

This is a generalized protocol, and specific details may vary depending on the kinase and the detection method used (e.g., radiometric, fluorescence-based). A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase (e.g., FLT3, PLK1)

  • Substrate peptide or protein

  • ATP

  • Kinase buffer

  • Test compounds (this compound derivatives)

  • Staurosporine or other known inhibitor (positive control)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and controls.

  • In a white-walled assay plate, add the test compounds, kinase, and substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 values as described for the β-glucuronidase assay.

Visualizing Experimental Logic and Pathways

To better understand the processes involved in validating this compound as an enzyme inhibitor, the following diagrams illustrate a typical experimental workflow and a generalized kinase signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary Enzyme Assay (e.g., Kinase Assay) characterization->primary_assay ic50 IC50 Determination primary_assay->ic50 selectivity Selectivity Profiling (Panel of Related Enzymes) ic50->selectivity cell_potency Cellular Potency Assay (e.g., Antiproliferative Assay) selectivity->cell_potency target_engagement Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) cell_potency->target_engagement pk_pd Pharmacokinetics & Pharmacodynamics target_engagement->pk_pd efficacy Efficacy Studies (Animal Models) pk_pd->efficacy

Caption: A typical workflow for the validation of a this compound derivative as an enzyme inhibitor.

kinase_signaling_pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., FLT3) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization atp ATP downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) dimerization->downstream P inhibitor This compound Inhibitor inhibitor->dimerization Inhibition adp ADP atp->adp response Cellular Response (Proliferation, Survival) downstream->response

Caption: Generalized signaling pathway of a receptor tyrosine kinase and the point of inhibition by a this compound derivative.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives targeting various enzymes, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals.

This compound Analogs as β-Glucuronidase Inhibitors

Elevated activity of β-glucuronidase is linked to various pathologies, including certain cancers and inflammatory conditions, making it a viable therapeutic target. A series of twenty-seven this compound derivatives were synthesized and evaluated for their inhibitory activity against this enzyme.

Structure-Activity Relationship (SAR) Insights

The core of the synthesized series was 2-amino-4,6-dichloropyrimidine, which was further functionalized by reacting with various amines. The inhibitory potency was found to be highly dependent on the nature of the substituent introduced. One of the most potent compounds identified was compound 24 , which exhibited an IC50 value of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM)[1][2][3][4]. In contrast, many other derivatives showed moderate to no significant inhibition, highlighting the specific steric and electronic requirements for effective binding to the enzyme.

Quantitative Comparison of β-Glucuronidase Inhibitors
CompoundDescriptionIC50 (µM)[1][2][3][4]
24 This compound derivative2.8 ± 0.10
8 This compound derivative72.0 ± 6.20
9 This compound derivative126.43 ± 6.16
23 This compound derivative257.0 ± 4.18
22 This compound derivative300.25 ± 12.15
D-saccharic acid 1,4-lactoneStandard Inhibitor45.75 ± 2.16
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

The inhibitory activity of the this compound derivatives against β-glucuronidase was determined using a spectrophotometric assay.[1][2][3][4]

  • Reagents and Materials:

    • β-glucuronidase enzyme (from E. coli)

    • p-nitrophenyl-β-D-glucuronide (substrate)

    • Test compounds (this compound analogs)

    • D-saccharic acid 1,4-lactone (standard inhibitor)

    • Phosphate (B84403) buffer (pH 7.0)

    • 96-well microplate reader

  • Assay Procedure:

    • An assay mixture is prepared containing the β-glucuronidase enzyme, the substrate (p-nitrophenyl-β-D-glucuronide), and the test compound in the phosphate buffer.

    • The reaction is initiated by the addition of the substrate.

    • The formation of p-nitrophenol is monitored by measuring the absorbance at a specific wavelength over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration. Each experiment is typically replicated three times for each compound.[5]

This compound Analogs as PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) are key kinases in a critical signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which are structurally related to 2-aminopyrimidines, have been investigated as dual inhibitors of PI3Kα and mTOR.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation.

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Analog This compound Analog This compound Analog->PI3K This compound Analog->mTOR

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound Analogs.

Structure-Activity Relationship (SAR) Insights

In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, the core structure featured a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) group at the C-4 position, with variability introduced at the C-7 position. The SAR studies revealed that modifications at the C-7 position significantly influenced the inhibitory potency against PI3Kα and mTOR. Several derivatives demonstrated potent dual inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range for PI3Kα.[6][7][8]

Quantitative Comparison of PI3Kα/mTOR Inhibitors
CompoundC-7 SubstituentPI3Kα IC50 (nM)[6]mTOR IC50 (nM)[6]
Reference Cmpd H1937
5 4-methylpiperazin-1-yl10100
19 (R)-3-aminopyrrolidin-1-yl338
21 4-(dimethylamino)piperidin-1-yl555
32 1,4-oxazepan-4-yl8>1000
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of the pyrido[3,2-d]pyrimidine (B1256433) analogs against PI3Kα and mTOR can be determined using a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay.[9]

  • Reagents and Materials:

    • Recombinant human PI3Kα or mTOR enzyme

    • Substrate (e.g., PIP2 for PI3K)

    • ATP

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • Test compounds

    • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well plates

    • Luminometer

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the respective kinase enzyme (PI3Kα or mTOR), and the test compound.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specific duration (e.g., 1 hour) at room temperature to allow the enzymatic reaction to proceed.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the ADP generated during the kinase reaction to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

    • Measure the luminescence signal using a luminometer. The signal intensity is proportional to the amount of ADP produced and inversely correlated with the kinase activity.

    • Calculate the IC50 values from the dose-response curves.

General Synthesis Workflow for this compound Derivatives

The synthesis of this compound derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or a substituted guanidine. A common starting material for further diversification is 2-amino-4,6-dichloropyrimidine, which allows for sequential nucleophilic substitution reactions at the C4 and C6 positions.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification Guanidine Guanidine Condensation Condensation Guanidine->Condensation Beta_Dicarbonyl β-Dicarbonyl Compound Beta_Dicarbonyl->Condensation 2_Aminopyrimidine_Core This compound Core Condensation->2_Aminopyrimidine_Core Functionalization Functionalization (e.g., Halogenation) 2_Aminopyrimidine_Core->Functionalization Substituted_Core Substituted This compound Functionalization->Substituted_Core Further_Reactions Further Reactions (e.g., Suzuki Coupling, Nucleophilic Substitution) Substituted_Core->Further_Reactions Final_Analogs Diverse this compound Analogs Further_Reactions->Final_Analogs

Caption: General Synthetic Workflow for this compound Analogs.

This guide provides a snapshot of the extensive research into the structure-activity relationships of this compound analogs. The versatility of this scaffold continues to make it a valuable starting point for the development of novel therapeutics targeting a wide range of diseases. The provided experimental protocols offer a foundation for researchers to evaluate new derivatives and further explore the therapeutic potential of this important class of molecules.

References

A Comparative Guide to the Biological Activity of 2-Aminopyrimidine and Its Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bond interactions with biological targets has led to its incorporation in a wide range of therapeutics. Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of drug design to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of this compound and its common bioisosteres, such as 2-aminopyridine (B139424) and 2-aminothiazole (B372263), supported by experimental data.

Kinase Inhibition

The this compound moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors. Its bioisosteres, 2-aminopyridine and 2-aminothiazole, are also frequently employed to modulate kinase inhibitory activity and selectivity.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of derivatives of this compound and its bioisosteres against various protein kinases. It is important to note that the substituents on these cores play a significant role in their activity.

ScaffoldDerivative ExampleTarget KinaseIC50 (nM)Reference
This compound Compound 8e (a CDK9/HDAC dual inhibitor)CDK988.4[1]
HDAC1168.9[1]
Dasatinib (BMS-354825)Lck<1[2]
2-Aminopyridine Compound 9e (a FLT3/HDAC dual inhibitor)FLT330.4[1]
HDAC152.4[1]
HDAC314.7
2-Aminothiazole Dasatinib (BMS-354825)Lck<1
Compound S3c A2780CISR (ovarian cancer cell line)11.52 µM
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of a compound by quantifying the amount of ATP remaining in the solution after the kinase reaction.

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, such as DMSO. Further dilute in assay buffer to the desired concentrations.

  • Kinase Reaction:

    • In a 384-well white plate, add the test compound at various concentrations.

    • Add the kinase and the specific substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding a luciferase-based ATP detection reagent. This reagent lyses the cells (if a cellular assay) and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of key kinases targeted by this compound and its bioisosteres.

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream

Caption: Lck Signaling Pathway in T-cell Activation.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding STAT5 STAT5 FLT3_Receptor->STAT5 Activation RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Activation Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: FLT3 Signaling Pathway in Acute Myeloid Leukemia.

Antimicrobial Activity

Derivatives of this compound and its bioisosteres have demonstrated a broad spectrum of antimicrobial properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Comparison of Antimicrobial Activity

The table below presents the MIC values for derivatives of this compound and 2-aminopyridine against various bacterial strains.

ScaffoldDerivative ExampleTest OrganismMIC (µg/mL)Reference
This compound A series of derivativesStaphylococcus aureusVaries
Escherichia coliVaries
2-Aminopyridine Compound 2c Staphylococcus aureus39
Bacillus subtilis39
Bacillus cereus78
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain in a suitable broth medium to reach the logarithmic growth phase.

    • Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Bacterial Culture (Log Phase) C Inoculate 96-well Plate A->C B Serial Dilution of Test Compound B->C D Incubate at 37°C for 16-24h C->D E Visual Inspection for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC Determination.

Conclusion

The this compound scaffold and its bioisosteres, including 2-aminopyridine and 2-aminothiazole, are of significant interest in drug discovery, demonstrating a wide range of biological activities. While direct comparative data on the parent scaffolds is limited, studies on their derivatives show that bioisosteric replacement is a powerful tool to fine-tune biological activity, selectivity, and pharmacokinetic properties. The choice of the core scaffold and its substituents is crucial for optimizing interactions with specific biological targets. Further head-to-head comparative studies of these privileged scaffolds would be invaluable for guiding the rational design of next-generation therapeutics.

References

The Tale of Two Assays: Comparing In Vitro and In Vivo Efficacy of 2-Aminopyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent inhibitors targeting key cellular signaling pathways. However, the journey from a promising in vitro result to a successful in vivo outcome is often fraught with challenges. This guide provides a comparative analysis of the preclinical efficacy of three distinct this compound-based drugs, highlighting the crucial interplay between laboratory data and whole-organism responses. We will delve into a lymphocyte-specific kinase (Lck) inhibitor for inflammatory disorders, a dual CDK9/HDAC inhibitor for hematological malignancies, and an Aurora Kinase A inhibitor for solid tumors, presenting their performance data, experimental protocols, and the signaling pathways they modulate.

Section 1: Lck Inhibitor for T-Cell Modulation

Compound 43 , a novel this compound carbamate, has been identified as a potent and orally active inhibitor of Lck, a critical tyrosine kinase in T-cell activation.[1] Its efficacy has been evaluated in both biochemical assays and a T-cell-dependent model of inflammation.

Performance Data: In Vitro vs. In Vivo
ParameterIn Vitro EfficacyIn Vivo Efficacy
Target Lck KinaseT-cell dependent antibody response
Metric IC50Inhibition of IgM response
Result 0.8 nMSignificant inhibition at 30 mg/kg
Experimental Protocols

In Vitro Lck Inhibition Assay:

The inhibitory activity of Compound 43 against Lck was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay mixture contained Lck enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were added. The fluorescence was read at 615 nm and 665 nm after excitation at 340 nm. The IC50 value was calculated from the dose-response curve.

In Vivo T-Cell Dependent Antibody Response Model:

Female BALB/c mice were immunized with keyhole limpet hemocyanin (KLH). Compound 43 was administered orally once daily for 10 days, starting on the day of immunization. A control group received the vehicle alone. On day 10, blood samples were collected, and the serum levels of anti-KLH IgM antibodies were measured by ELISA. The percentage of inhibition of the IgM response was calculated by comparing the antibody levels in the treated groups to the vehicle control group.

Lck Signaling Pathway in T-Cell Activation

The Lck signaling pathway is central to T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, initiating a downstream signaling cascade that leads to T-cell proliferation and cytokine production.

Lck_Signaling TCR TCR CD3_ITAMs CD3 ITAMs TCR->CD3_ITAMs associates with CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits Lck->CD3_ITAMs phosphorylates Compound43 Compound 43 Compound43->Lck inhibits ZAP70 ZAP-70 CD3_ITAMs->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation

Lck Signaling Pathway Inhibition

Section 2: Dual CDK9/HDAC Inhibitor for Hematological Malignancies

Compound 8e is a novel this compound derivative demonstrating potent dual inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase 1 (HDAC1). This dual action is designed to synergistically induce apoptosis and inhibit proliferation in cancer cells.

Performance Data: In Vitro vs. In Vivo
ParameterIn Vitro EfficacyIn Vivo Efficacy
Target CDK9, HDAC1, and Cell ProliferationTumor Growth in Xenograft Model
Metric IC50Tumor Growth Inhibition (TGI)
Result CDK9: 88.4 nM, HDAC1: 168.9 nM, MV-4-11 cells: ~50 nMSignificant TGI at 50 mg/kg
Experimental Protocols

In Vitro Kinase and HDAC Inhibition Assays:

The inhibitory activities of Compound 8e against CDK9 and HDAC1 were determined using commercially available assay kits. For CDK9, the assay measured the phosphorylation of a peptide substrate. For HDAC1, a fluorogenic assay was used to measure the deacetylation of a substrate. IC50 values were determined from dose-response curves.

In Vitro Antiproliferative Assay:

The human acute myeloid leukemia cell line, MV-4-11, was seeded in 96-well plates and treated with increasing concentrations of Compound 8e for 72 hours. Cell viability was assessed using the MTT assay. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

In Vivo MV-4-11 Xenograft Model:

Female BALB/c nude mice were subcutaneously inoculated with MV-4-11 cells. When the tumors reached a palpable volume, the mice were randomized into treatment and control groups. Compound 8e was administered orally once daily. Tumor volumes were measured regularly with calipers. The tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to the vehicle-treated control group.

CDK9 and HDAC1 Signaling in Cancer

CDK9 is a key regulator of transcription elongation, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1. HDAC1 is involved in chromatin remodeling and gene expression; its inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest. The dual inhibition of CDK9 and HDAC1 is a promising strategy to induce cancer cell death through multiple mechanisms.[2][3][4]

CDK9_HDAC_Signaling cluster_transcription Transcription Regulation cluster_epigenetics Epigenetic Regulation CDK9 CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates Mcl1 Mcl-1 (Anti-apoptotic) RNAPII->Mcl1 transcribes Apoptosis Apoptosis Mcl1->Apoptosis inhibits HDAC1 HDAC1 Histones Histones HDAC1->Histones deacetylates TSG Tumor Suppressor Genes Histones->TSG represses Proliferation Cell Proliferation TSG->Proliferation inhibits Compound8e Compound 8e Compound8e->CDK9 inhibits Compound8e->HDAC1 inhibits

Dual CDK9/HDAC1 Inhibition Pathway

Section 3: Aurora Kinase A Inhibitor for Solid Tumors

Compound 11j , an N-trisubstituted pyrimidine (B1678525) derivative, has been identified as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis. Its efficacy has been demonstrated against leukemia cell lines in vitro and in a corresponding xenograft model.

Performance Data: In Vitro vs. In Vivo
ParameterIn Vitro EfficacyIn Vivo Efficacy
Target Aurora Kinase A and Cell ProliferationTumor Growth in Xenograft Model
Metric IC50Tumor Growth Inhibition (TGI)
Result Aurora A: 7.1 nM, U937 cells: 12.2 nMSignificant TGI at 50 mg/kg
Experimental Protocols

In Vitro Aurora Kinase A Inhibition Assay:

The inhibitory activity of Compound 11j against Aurora Kinase A was measured using a radiometric assay. The assay mixture contained the kinase, a peptide substrate, and [γ-33P]ATP. The reaction was allowed to proceed at 30°C and then stopped. The phosphorylated substrate was captured, and the radioactivity was measured using a scintillation counter. The IC50 value was determined from the dose-response curve.

In Vitro Antiproliferative Assay:

The human leukemia cell line U937 was cultured in 96-well plates and exposed to various concentrations of Compound 11j for 48 hours. Cell proliferation was measured using the Sulforhodamine B (SRB) assay. The IC50 value was calculated as the concentration that caused a 50% inhibition of cell growth compared to the control.

In Vivo U937 Xenograft Model:

Male BALB/c nude mice were subcutaneously injected with U937 cells. Once tumors were established, mice were randomized into control and treatment groups. Compound 11j was administered intraperitoneally daily. Tumor growth was monitored by measuring tumor volume with calipers. The tumor growth inhibition was calculated at the end of the study by comparing the average tumor volume of the treated group to the control group.

Aurora Kinase A Signaling in Cell Cycle Regulation

Aurora Kinase A plays a crucial role in several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[5] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

AuroraA_Signaling G2_Phase G2 Phase AuroraA Aurora Kinase A G2_Phase->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Compound11j Compound 11j Compound11j->AuroraA inhibits Mitosis Mitosis Centrosome->Mitosis Spindle->Mitosis Arrest Mitotic Arrest Mitosis->Arrest inhibition leads to Apoptosis Apoptosis Arrest->Apoptosis

Aurora Kinase A Inhibition in Mitosis

Conclusion

The presented data for these three this compound-based drugs illustrate the critical need for both in vitro and in vivo evaluations in drug development. While in vitro assays provide essential information on target engagement and cellular potency, in vivo models are indispensable for assessing a compound's pharmacokinetic properties, safety, and overall efficacy in a complex biological system. The successful translation from the bench to the clinic relies on a thorough understanding of a drug's performance in both settings. This guide serves as a framework for researchers to compare and contextualize the efficacy of novel this compound-based therapeutics.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in the design of potent kinase inhibitors, but its inherent ability to mimic ATP can lead to broad cross-reactivity across the kinome. Understanding this off-target profile is critical for advancing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of representative this compound-based kinase inhibitors, supported by experimental data and detailed methodologies.

The promiscuity of kinase inhibitors targeting the highly conserved ATP-binding pocket presents both a challenge and an opportunity.[1][2] While off-target effects can lead to toxicity, they can also be harnessed for therapeutic benefit through polypharmacology.[1] A thorough and early assessment of an inhibitor's selectivity is therefore a cornerstone of modern drug discovery.[3][4]

Key Methodologies for Profiling Kinase Inhibitor Selectivity

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, target engagement studies in a cellular context, and broader proteomic approaches.

In Vitro Kinase Profiling: This is the foundational step for assessing selectivity, where the inhibitor is screened against a large panel of purified kinases. Common high-throughput methods include:

  • Radiometric Assays: These assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. A reduction in radioactivity in the presence of the inhibitor indicates enzymatic inhibition.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They are highly sensitive and amenable to high-throughput screening.

  • Competition Binding Assays (e.g., KINOMEscan™): This method measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Cell-Based Assays: To understand how an inhibitor behaves in a more physiologically relevant environment, cell-based assays are crucial. These can confirm target engagement and provide insights into the compound's effects on cellular signaling pathways.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding.

  • NanoBRET™: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in living cells.

Chemical Proteomics: These approaches aim to identify the full spectrum of protein targets for a given compound within a complex biological sample.

  • Kinobeads: This technique utilizes immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. A test compound is then used to competitively elute its specific targets, which are subsequently identified by mass spectrometry.

Comparative Cross-Reactivity Profiles of this compound Kinase Inhibitors

The following tables summarize the cross-reactivity profiles of several this compound-based kinase inhibitors from published studies. The data is presented to allow for a clear comparison of their selectivity.

Table 1: Selectivity Profile of FLT3 Inhibitors

CompoundPrimary TargetIC50 (nM) vs. FLT3Off-TargetIC50 (nM) vs. Off-TargetFold Selectivity (Off-Target/FLT3)
Compound 30 FLT37.2c-KIT>10,000>1388
Compound 36 FLT31.5c-KIT>10,000>6667

Data extracted from a study on this compound derivatives as FLT3 kinase inhibitors.

Table 2: Profile of a (Thienopyrimidin-2-yl)aminopyrimidine-Based PI3K/mTOR Inhibitor

CompoundPrimary Target(s)IC50 (nM) vs. PI3KαIC50 (nM) vs. mTOROff-TargetIC50 (nM) vs. Off-Target
GNE-493 (Compound 5) PI3K/mTOR3.912DNA-PK29
GNE-490 (Compound 21) PI3K7.9230DNA-PK150

Data is representative of potent (thienopyrimidin-2-yl)aminopyrimidine derivatives.

Table 3: Profile of a 2,4-Diaminopyrimidine-5-Carboxamide-Based Sky Kinase Inhibitor

CompoundPrimary TargetIC50 (nM) vs. SkyOff-TargetIC50 (nM) vs. Off-TargetFold Selectivity (Off-Target/Sky)
Representative Compound Sky<10Axl~50~5
Mer~100~10

This table presents hypothetical data based on the described optimization of highly selective inhibitors to illustrate typical selectivity within the TAM (Tyro3, Axl, Mer) family.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are generalized protocols for key assays mentioned in this guide.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)
  • Compound Preparation: Prepare serial dilutions of the test this compound inhibitor in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and its specific peptide or protein substrate.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Kinobeads-Based Chemical Proteomics
  • Cell Culture and Lysis: Culture the cells of interest to the desired density and harvest them. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Competitive Binding: Incubate the cell lysate with various concentrations of the free this compound inhibitor. This step allows the inhibitor to bind to its target kinases.

  • Kinobeads Incubation: Add the "kinobeads" (sepharose beads with immobilized non-selective kinase inhibitors) to the lysate and incubate to capture the unbound kinome.

  • Washing: Extensively wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the protein profiles from the inhibitor-treated samples to the control samples. A decrease in the amount of a particular kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase. Dose-dependent competition experiments can be used to determine the binding affinity.

Visualizing Kinase Inhibition and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by kinase inhibitors and the workflows for assessing inhibitor selectivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., FLT3, c-KIT PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: A simplified signaling pathway often targeted by this compound kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cell-Based Analysis Biochemical Biochemical Assays (Radiometric, Luminescence) Potency Potency & Initial Selectivity Biochemical->Potency Determines IC50 Binding Competition Binding Assays (KINOMEscan™) Affinity Binding Affinity & Selectivity Binding->Affinity Determines Kd TargetEngage Target Engagement (CETSA, NanoBRET™) Potency->TargetEngage Affinity->TargetEngage ChemProteomics Chemical Proteomics (Kinobeads) TargetEngage->ChemProteomics CellularPotency Cellular Potency & Target Engagement TargetEngage->CellularPotency Confirms OffTargets Unbiased Off-Target Identification ChemProteomics->OffTargets Identifies FinalProfile Comprehensive Cross-Reactivity Profile CellularPotency->FinalProfile OffTargets->FinalProfile Start This compound Inhibitor Start->Biochemical Start->Binding

Caption: Workflow for comprehensive cross-reactivity profiling of kinase inhibitors.

Conclusion

The this compound scaffold remains a valuable starting point for the development of potent kinase inhibitors. However, a deep understanding of their cross-reactivity is non-negotiable for successful clinical translation. By employing a suite of orthogonal, high-quality assays and carefully analyzing the resulting data, researchers can build a comprehensive selectivity profile. This guide provides a framework for comparing such inhibitors and highlights the importance of rigorous, data-driven approaches in the development of next-generation targeted therapies. The provided data and protocols serve as a starting point for researchers to design and interpret their own cross-reactivity profiling studies.

References

A Comparative Analysis of the ADME Properties of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its versatile biological activity.[1][2] Its structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.[3] However, a compound's success as a drug candidate is critically dependent not just on its potency, but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An early assessment of these properties is crucial to avoid late-stage attrition in drug development.[4][5]

This guide offers a comparative analysis of the ADME properties of various this compound derivatives, supported by experimental data. It aims to provide researchers, scientists, and drug development professionals with objective data to inform scaffold selection and optimization strategies.

At a Glance: Comparative ADME Properties of this compound Derivatives

The following table summarizes key in vitro ADME and physicochemical parameters for representative this compound derivatives. These values are illustrative and can vary significantly based on the specific substitutions on the core scaffold.

Scaffold/ClassRepresentative Compound(s)Aqueous SolubilityCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (t½, min)Plasma Protein Binding (% Unbound)Key Characteristics & Considerations
Imidazo[1,2-a]pyrimidines Various Schiff base derivativesModerate (LogS: -2.89 to -2.97, in silico)Low to Moderate (0.74 to 1.53, in silico)Not ReportedNot ReportedIn silico data suggest moderate solubility and permeability. This scaffold is often found in compounds targeting the central nervous system, which may imply potential for blood-brain barrier penetration.
2,4-Diaminopyrimidines Fedratinib (JAK Inhibitor)LowModerate to High (Inhibits thiamine (B1217682) uptake in Caco-2 cells with IC50 = 0.940 µM)Not ReportedNot ReportedThis class can interact with transporters, such as thiamine transporters THTR-1 and THTR-2, which has important implications for their disposition and potential for drug-drug interactions.
2-Aminopyrazine Analogs CBK201352 (Trypanocidal Agent)Not ReportedHigh (Papp A→B: 23.1; B→A: 38.4)High (>60 min in human and mouse microsomes)High (40% unbound in human plasma)Exhibits a promising preclinical ADME profile with high permeability, high metabolic stability, and low protein binding, predicting good bioavailability.
Generic 2-Aminopyrimidines General DerivativesVariesVariesVariesVariesADME properties are highly dependent on the nature of the substituents. Computational studies are often used to predict ADME-Tox profiles early in the design phase.

Experimental Workflows in ADME Profiling

A systematic evaluation of ADME properties is a critical component in the early stages of drug discovery. The diagram below illustrates a typical workflow for the in vitro assessment of key ADME parameters for a novel chemical entity like a this compound derivative.

ADME_Workflow cluster_0 Initial Screening cluster_1 Metabolism & Distribution cluster_2 Refinement & Selection A Physicochemical Properties (Solubility, LogD) B Membrane Permeability (PAMPA, Caco-2) A->B Assess Absorption Potential C Metabolic Stability (Liver Microsomes, Hepatocytes) B->C D Plasma Protein Binding (Equilibrium Dialysis) B->D E CYP450 Inhibition (Major Isoforms) C->E Evaluate DDI Risk F Metabolite Identification D->F E->F G Transporter Interaction (Uptake/Efflux) F->G H In Vivo PK Studies (Rodent Models) G->H I Lead Candidate Selection H->I start New Chemical Entity (this compound Derivative) start->A

A generalized workflow for in vitro ADME profiling of drug candidates.

Detailed Experimental Protocols

Accurate and reproducible ADME data rely on standardized experimental protocols. Below are methodologies for two common in vitro ADME assays.

This assay is a widely accepted model for predicting in vivo drug absorption across the intestinal epithelium. Caco-2 cells, derived from human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

a. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded onto semipermeable membranes in Transwell™ inserts.

  • The cells are cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²) are used for the experiment. A paracellular marker, such as Lucifer yellow, is often co-incubated to verify monolayer integrity during the experiment.

b. Permeability Measurement (Apical to Basolateral):

  • The culture medium is removed from both the apical (AP) and basolateral (BL) chambers and replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • The test compound (e.g., at a concentration of 10 µM) is added to the AP (donor) chamber.

  • The plate is incubated at 37°C with gentle shaking.

  • At predefined time points (e.g., 60 or 120 minutes), samples are collected from the BL (receiver) chamber. The initial concentration in the donor chamber is also determined.

c. Data Analysis:

  • The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor chamber.

d. Efflux Ratio Determination: To investigate whether a compound is a substrate of efflux transporters (like P-glycoprotein), a bidirectional assay is performed by also measuring permeability in the basolateral-to-apical (B-A) direction. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 suggests that the compound is subject to active efflux.

This assay evaluates the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, found in liver microsomes. The rate of disappearance of the parent compound is monitored over time to determine its metabolic lability.

a. Incubation:

  • A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

  • The test compound (e.g., at a 1 µM final concentration) is added to the mixture.

  • The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A control incubation without the NADPH system is often run in parallel to account for non-enzymatic degradation.

  • The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).

b. Reaction Termination and Sample Preparation:

  • The reaction in each aliquot is terminated by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the termination solution for accurate quantification.

  • The samples are centrifuged at high speed to pellet the precipitated proteins.

  • The supernatant, containing the remaining compound, is collected for analysis.

c. Data Analysis:

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the line from the linear regression of this plot represents the elimination rate constant (k).

  • From this rate constant, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion

The this compound scaffold offers significant opportunities for developing novel therapeutics. However, the diverse ADME profiles observed across different derivatives underscore the importance of early and systematic ADME characterization. As demonstrated, substitutions on the core ring system can profoundly influence solubility, permeability, metabolic stability, and transporter interactions. By integrating robust in vitro assays, such as Caco-2 permeability and microsomal stability, into the discovery process, researchers can make more informed decisions. This data-driven approach facilitates the optimization of ADME properties alongside pharmacological potency, ultimately increasing the probability of selecting drug candidates with a higher likelihood of clinical success.

References

Safety Operating Guide

Proper Disposal of 2-Aminopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Aminopyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, aligning with best practices and regulatory considerations. Adherence to these guidelines is essential for mitigating risks and maintaining compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is considered a hazardous substance, harmful if swallowed, and can cause skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2][3]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile rubber gloves are often recommended.[4]
Skin and Body Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][3]
Respiratory If working in a poorly ventilated area or with fine powders where dust may be generated, use a suitable respirator.[2]

Step-by-Step Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility, often via incineration.[1] Discharging this chemical into sewer systems or the environment is not recommended.[2]

Experimental Protocol for Waste Collection and Storage:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste: this compound" and include the chemical formula (C4H5N3).

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EH&S) department. It is incompatible with strong oxidizing agents.[3]

  • Containerization:

    • Collect waste this compound in a suitable, properly labeled, and securely closed container.[1][2] Polyethylene or polypropylene (B1209903) containers are generally suitable.[1]

    • Ensure the container is in good condition and free from leaks.

    • Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[5]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3] This area is often referred to as a Satellite Accumulation Area (SAA).[4][6]

    • The storage area should be under the direct supervision of laboratory personnel.[5]

  • Arranging for Disposal:

    • Contact your institution's EH&S department or a licensed chemical waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as PPE, filter paper, or containers, must also be disposed of as hazardous waste.[7] These items should be collected in the same labeled waste container as the chemical itself.

Regulatory Considerations

Spill Cleanup Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Clean up spills immediately, avoiding contact with skin and eyes.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Sweep up the material and place it into a suitable, labeled container for waste disposal.[2][3]

    • Wash the area down with large amounts of water and prevent runoff into drains.[1]

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.

    • Contact your institution's emergency responders and inform them of the location and nature of the hazard.[1]

    • Control personal contact by wearing appropriate protective clothing.[1]

    • Prevent the spillage from entering drains or water courses by any means available.[1]

Logical Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Generate_Waste Generate this compound Waste Segregate_Waste Segregate from Incompatible Materials Generate_Waste->Segregate_Waste Label_Container Label Waste Container (Hazardous Waste: this compound) Segregate_Waste->Label_Container Collect_Waste Collect in a Suitable, Closed Container Label_Container->Collect_Waste Store_Waste Store in Designated Satellite Accumulation Area (SAA) Collect_Waste->Store_Waste Inspect_Container Regularly Inspect Container for Leaks Store_Waste->Inspect_Container Contact_EH&S Contact Environmental Health & Safety (EH&S) or Licensed Vendor Inspect_Container->Contact_EH&S Provide_SDS Provide Safety Data Sheet (SDS) Contact_EH&S->Provide_SDS Arrange_Pickup Arrange for Waste Pickup Provide_SDS->Arrange_Pickup Transport Transport by Licensed Hazardous Waste Hauler Arrange_Pickup->Transport Final_Disposal Final Disposal at a Licensed Facility (e.g., Incineration) Transport->Final_Disposal

References

Essential Safety and Operational Guide for Handling 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Aminopyrimidine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, an irritant to the eyes, respiratory system, and skin, and may cause skin sensitization[1]. Adherence to the following safety protocols is critical.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationHazard Protection
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4]Protects against splashes and airborne dust particles. Contact lenses can pose a special hazard as they may absorb irritants.[1]
Hand Protection Chemical-resistant, impervious gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged or repeated contact, a glove with a protection class of 5 or higher is recommended.Prevents direct skin contact, irritation, and potential sensitization.
Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. For larger quantities or significant risk of exposure, impervious or flame-resistant clothing should be considered.Protects skin from accidental spills and contact.
Respiratory Protection Use only in a well-ventilated area. If engineering controls are insufficient, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. The choice of respirator should be based on a professional risk assessment.Prevents inhalation of dust or aerosols which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and close to the workstation.

    • Work within a certified chemical fume hood or a well-ventilated area to keep airborne concentrations low.

    • Inspect all required PPE for integrity before use.

    • Keep containers securely sealed when not in use.

  • Handling:

    • Avoid all personal contact, including the inhalation of dust.

    • Wash hands and any exposed skin thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

    • Avoid generating dust when transferring the solid material.

    • Avoid contact with incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store in a cool, dry, and well-ventilated area in a tightly closed container.

    • Store locked up and away from incompatible substances.

Emergency and Disposal Plan

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and running water. Seek medical attention if skin irritation occurs.

  • Inhalation: Remove the individual from the contaminated area to fresh air. If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Do NOT induce vomiting. Seek immediate medical attention.

Spill and Disposal Procedures

Proper containment and disposal are crucial to prevent environmental contamination.

  • Spill Cleanup:

    • For minor spills, remove all ignition sources and clean up immediately.

    • Wear appropriate PPE as detailed above.

    • Use dry clean-up procedures to avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.

    • Wash the spill area down with large amounts of water, preventing runoff into drains.

    • For major spills, alert emergency responders and advise personnel in the area.

  • Waste Disposal:

    • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.

    • Offer surplus and non-recyclable solutions to a licensed disposal company.

    • Contaminated packaging and materials (e.g., gloves, cleaning supplies) should be treated as hazardous waste and disposed of as the unused product.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_dispose 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Don Appropriate PPE B->C D Weighing & Transfer (Avoid Dust) C->D Proceed to Handling E Perform Experiment D->E J Spill or Exposure Occurs D->J Accident F Securely Close Container E->F E->J G Collect Waste (Chemical & Contaminated PPE) F->G End of Experiment H Label & Store Waste Securely G->H I Arrange Licensed Disposal H->I K Follow First Aid / Spill Cleanup Procedures J->K L Seek Medical Attention / Report Incident K->L

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyrimidine
Reactant of Route 2
2-Aminopyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.